molecular formula C11H15N3O2 B2854191 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid CAS No. 2136119-50-9

4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid

Cat. No.: B2854191
CAS No.: 2136119-50-9
M. Wt: 221.26
InChI Key: ANUPNVJQXDMSJJ-KYZUINATSA-N
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Description

4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a pyrazine ring linked to a cyclohexane-carboxylic acid core, is designed for the development of novel therapeutic agents. This compound is closely related to structural motifs found in inhibitors of protein kinases, which are key targets in oncology and other disease areas . The pyrazine moiety is a privileged structure in drug design, often contributing to crucial hydrogen bonding and coordination interactions with biological targets . Researchers utilize this compound as a versatile building block or intermediate. Its potential applications include serving as a precursor in the synthesis of more complex molecules for probing biological pathways, particularly those involving kinase signaling . The carboxylic acid functional group provides a handle for further chemical modification, such as amide bond formation, to create candidate compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

4-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-11(16)8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h5-9H,1-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUPNVJQXDMSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Application of 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic Acid in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to improve clinical success rates in modern drug discovery has led medicinal chemists to prioritize molecules with higher three-dimensional complexity, a paradigm often referred to as "escaping flatland." The molecule 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid (CAS: 1183421-63-7) serves as a premier bifunctional building block in this effort[1]. By combining an electron-deficient heteroaromatic ring (pyrazine) with an sp3-rich, conformationally rigid linker (cyclohexane), this scaffold provides an ideal starting point for the synthesis of highly selective kinase inhibitors, PARP modulators, and immunotherapeutics[2][3][4].

This technical guide dissects the physicochemical properties, pharmacophore mapping, and validated synthetic methodologies associated with this critical intermediate, providing actionable insights for drug development professionals.

Structural & Physicochemical Profiling

Understanding the baseline properties of a scaffold is critical for predicting its behavior in biological systems and its tractability in synthetic workflows. The table below summarizes the core computational and empirical data for 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid[1].

Quantitative Data Summary
PropertyValueStrategic Implication
Chemical Name 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acidStandardized nomenclature for IP and procurement.
CAS Number 1183421-63-7Unique identifier for sourcing[1].
Molecular Formula C11H15N3O2Defines mass boundaries for downstream libraries.
Molecular Weight 221.26 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
TPSA 75.11 ŲOptimal for membrane permeability; leaves room for additional polar groups.
LogP 1.53Favorable lipophilicity; balances aqueous solubility with lipid membrane partitioning.
H-Bond Donors 2 (NH, OH)Facilitates critical interactions with target protein backbones.
H-Bond Acceptors 4 (N, N, N, O)High capacity for engaging water networks or target side-chains.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.

Mechanistic Role in Target Engagement

The architectural design of 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid is not arbitrary; each moiety serves a distinct mechanistic purpose in target engagement.

  • The Pyrazine Ring (Hinge Binder): As an electron-deficient heterocycle, pyrazine is a classic bioisostere for pyridine or pyrimidine. Its nitrogen atoms act as potent hydrogen-bond acceptors. In the context of Trk kinase inhibitors, this moiety frequently anchors the molecule to the ATP-binding pocket's hinge region[2].

  • The Cyclohexane Linker (Spatial Vector): The 1,4-disubstituted cyclohexane ring, particularly in its trans (diequatorial) conformation, breaks molecular planarity. This increases the fraction of sp3-hybridized carbons (Fsp3), which correlates directly with improved aqueous solubility and reduced off-target toxicity. It projects the carboxylic acid exactly opposite to the pyrazine, mimicking a para-substituted benzene but with superior pharmacokinetic properties.

  • The Carboxylic Acid (Functional Handle): This group can act directly as a pharmacophore (forming salt bridges with Arg/Lys residues) or serve as a synthetic handle for amide coupling. This flexibility has been exploited in the design of PARP14 inhibitors[3] and PD-1/PD-L1 immunomodulators[4].

Pharmacophore Core Core Scaffold 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid Pyrazine Pyrazine Ring H-Bond Acceptor Core->Pyrazine NH Secondary Amine H-Bond Donor Core->NH Cyclohexane Cyclohexane Ring 3D Vector / High Fsp3 Core->Cyclohexane COOH Carboxylic Acid Salt Bridge / Coupling Handle Core->COOH Target1 Kinase Hinge Region ATP Pocket Pyrazine->Target1 Binds NH->Target1 Binds Target3 Receptor Surface Fit Steric Tolerance Cyclohexane->Target3 Directs Target2 Solvent Exposed Region Target Selectivity COOH->Target2 Interacts

Caption: Pharmacophore mapping of the core scaffold to target binding regions.

Validated Synthetic Methodologies

To ensure reproducibility and high yield, the following protocols have been optimized based on fundamental physical organic chemistry principles.

Protocol 1: Synthesis of the Core Scaffold via SNAr

Objective: Couple 2-chloropyrazine with trans-4-aminocyclohexane-1-carboxylic acid via Nucleophilic Aromatic Substitution (SNAr).

  • Step 1: In a dry, round-bottom flask, suspend trans-4-aminocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Scientist Insight: NMP is selected over DMF due to its higher boiling point, safely accommodating the elevated temperatures required to force the SNAr reaction on the mildly reactive pyrazine ring.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Scientist Insight: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to ensure solubility and neutralizes the HCl generated during the reaction, preventing the amine nucleophile from crashing out as an unreactive hydrochloride salt.

  • Step 3: Add 2-chloropyrazine (1.1 eq) dropwise.

  • Step 4: Heat the reaction mixture to 120 °C for 16 hours under a nitrogen atmosphere.

  • Step 5 (Self-Validating Workup): Cool to room temperature, dilute with ice-cold water, and carefully adjust the pH to ~4.5 using 1M HCl.

    • Scientist Insight: pH 4.5 targets the specific isoelectric point of the zwitterionic product. This self-validating step ensures that the product naturally precipitates out of the aqueous phase, maximizing yield without the need for complex chromatography.

  • Step 6: Filter the resulting precipitate, wash with cold water followed by diethyl ether, and dry under high vacuum.

Protocol 2: Downstream Amide Coupling (Library Generation)

Objective: Functionalize the carboxylic acid to generate target therapeutic inhibitors (e.g., PARP or Kinase inhibitors).

  • Step 1: Dissolve 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Step 2: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Scientist Insight: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Pre-activation is absolutely critical here because the carboxylic acid is attached to a sterically hindered secondary carbon (the cyclohexane ring).

  • Step 3: Add the target primary or secondary amine (1.2 eq) and stir for 2-4 hours.

  • Step 4: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

  • Step 5: Purify via reverse-phase preparative HPLC to yield the final inhibitor.

Workflow A 2-Chloropyrazine (Electrophile) B 4-Aminocyclohexane-1-carboxylic acid (Nucleophile) C SNAr Reaction (NMP, DIPEA, 120°C) D 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid (Core Scaffold) C->D E Amide Coupling (HATU, DIPEA, DMF) D->E F Target Therapeutic Inhibitor (e.g., PARP/Kinase) E->F AB AB AB->C

Caption: Synthetic workflow from raw precursors to target therapeutic inhibitors.

References

  • ChemScene. "4-(Pyrazin-2-ylamino)
  • Schenkel et al. "Quinazolinones as PARP14 inhibitors." US Patent US10562891B2.
  • "Substituted Pyrazolo[1,5-a]pyrimidine Compounds as Trk Kinase Inhibitors." WO2011006074A1.
  • "Heterocyclic compounds as immunomodulators." US Patent US11608337B2.

Sources

The Rise of a New Anticoagulant: A Technical Guide to Pyrazine-Amino Cyclohexane Carboxylic Acid Derivatives as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of anticoagulant therapy is on the cusp of a paradigm shift, moving beyond direct oral anticoagulants (DOACs) to novel targets that promise a wider therapeutic window with a reduced risk of bleeding. Among the most promising of these next-generation anticoagulants are inhibitors of coagulation Factor XIa (FXIa). This in-depth technical guide focuses on a pivotal chemical scaffold at the forefront of this innovation: Pyrazine-amino cyclohexane carboxylic acid derivatives . We will dissect the rationale behind their design, elucidate their synthesis, explore the intricate structure-activity relationships (SAR), and detail their mechanism of action. This guide will provide a comprehensive resource for researchers and drug development professionals, complete with detailed experimental protocols and data presentation, to accelerate the advancement of this promising class of therapeutic agents.

Introduction: The Unmet Need in Anticoagulation and the Promise of Factor XIa

For decades, the mainstay of oral anticoagulant therapy has been vitamin K antagonists and, more recently, DOACs that target Factor Xa and thrombin. While effective, these agents carry an inherent risk of bleeding complications, as they inhibit key players in both pathological thrombosis and physiological hemostasis.[1][2] This has fueled the search for safer anticoagulants that can uncouple antithrombotic efficacy from bleeding risk.

Factor XIa has emerged as a prime target in this quest.[1][3] Genetic studies have shown that individuals with a deficiency in Factor XI are protected from venous thromboembolism and ischemic stroke with minimal spontaneous bleeding.[1] This suggests that inhibiting FXIa could prevent thrombosis with a lower propensity for hemorrhage, offering a significant advantage over current therapies. The intrinsic coagulation pathway, where FXIa plays a crucial role, is thought to be more involved in the amplification of the coagulation cascade in pathological thrombus formation rather than in the initial stages of hemostasis.[3]

This understanding has spurred the development of a new generation of anticoagulants, with pyrazine-based compounds showing particular promise. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it an ideal anchor for designing potent and selective enzyme inhibitors.[4]

The Pyrazine-Amino Cyclohexane Carboxylic Acid Scaffold: A Rational Design

The combination of a pyrazine core with an amino cyclohexane carboxylic acid linker represents a sophisticated approach to targeting the active site of FXIa. Each component of this scaffold plays a crucial role in achieving high affinity and selectivity.

  • The Pyrazine Core: The electron-deficient pyrazine ring often serves as a key recognition element, interacting with specific residues in the enzyme's active site. One of the nitrogen atoms can act as a hydrogen bond acceptor, anchoring the molecule in the correct orientation.[4]

  • The Amino Linker: The amino group provides a crucial attachment point and can also participate in hydrogen bonding interactions within the active site, contributing to the overall binding affinity.

  • The Cyclohexane Ring: The cyclohexane moiety introduces a degree of conformational rigidity and lipophilicity, which can be optimized to enhance binding to hydrophobic pockets within the enzyme and improve pharmacokinetic properties. Its stereochemistry is often critical for optimal interaction.

  • The Carboxylic Acid: This functional group is frequently designed to mimic the side chain of natural substrates and can form strong ionic interactions with positively charged residues in the enzyme's S1 pocket, a common feature in serine protease inhibitors.

A prime example of this scaffold in clinical development is Milvexian (BMS-986177/JNJ-70033093) , an orally bioavailable, small-molecule, reversible, direct inhibitor of FXIa.[6][7][8]

Synthesis and Chemical Space Exploration

The synthesis of pyrazine-amino cyclohexane carboxylic acid derivatives typically involves a multi-step sequence, with the key transformation being the formation of an amide bond between the pyrazine carboxylic acid and the amino cyclohexane carboxylic acid moiety.

General Synthetic Strategy

A common synthetic route involves the following key steps:

  • Preparation of the Pyrazine Carboxylic Acid: Substituted pyrazine-2-carboxylic acids can be prepared through various established methods. One common approach is the conversion of a pyrazine derivative to its corresponding acyl chloride using a chlorinating agent like thionyl chloride.[9][10]

  • Amide Coupling: The activated pyrazine carboxylic acid (e.g., acyl chloride) is then coupled with the desired amino cyclohexane carboxylic acid derivative. This reaction is typically carried out in the presence of a base to neutralize the generated acid.

  • Alternative Coupling Methods: To avoid harsh reagents like thionyl chloride, milder coupling methods such as the Yamaguchi esterification can be employed. This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with the amine.[11][12]

Synthesis_Workflow Pyrazine Substituted Pyrazine PyrazineCOOH Pyrazine-2-carboxylic Acid Pyrazine->PyrazineCOOH Oxidation/Functionalization AcylChloride Pyrazine-2-carbonyl Chloride PyrazineCOOH->AcylChloride SOCl₂ or (COCl)₂ FinalProduct Pyrazine-Amino Cyclohexane Carboxylic Acid Derivative AcylChloride->FinalProduct Amide Coupling (Base, Solvent) AminoAcid Amino Cyclohexane Carboxylic Acid Ester AminoAcid->FinalProduct

Detailed Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol outlines a two-step synthesis of a generic pyrazine-amino cyclohexane carboxylic acid derivative.

Step 1: Synthesis of Pyrazinoyl Chloride [9]

  • To a solution of pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture in an ice bath and slowly add thionyl chloride (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and then reflux for 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude pyrazinoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Coupling [10]

  • Dissolve the amino cyclohexane carboxylic acid ester hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), and stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of the crude pyrazinoyl chloride (1.1 eq) in the same solvent dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If an ester was used, perform saponification using a base like lithium hydroxide or sodium hydroxide to yield the final carboxylic acid derivative.

Structure-Activity Relationship (SAR) and In Vitro Evaluation

The optimization of pyrazine-amino cyclohexane carboxylic acid derivatives as FXIa inhibitors involves a systematic exploration of the chemical space around the core scaffold.

Key SAR Insights
  • Pyrazine Substituents: Modifications on the pyrazine ring can significantly impact potency and selectivity. Electron-donating or withdrawing groups can modulate the electronic properties of the ring and its interaction with the enzyme.

  • Cyclohexane Stereochemistry and Substituents: The stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring is often critical for proper orientation within the active site. Substitutions on the cyclohexane ring can be explored to probe for additional interactions and to fine-tune physicochemical properties.

  • Linker Modification: The nature of the amino linker can be varied to optimize the distance and geometry between the pyrazine core and the carboxylic acid "warhead."

In Vitro Assay Protocols

FXIa Inhibition Assay (Chromogenic)

  • Prepare a solution of human FXIa in a suitable assay buffer (e.g., Tris-HCl with polyethylene glycol and bovine serum albumin).

  • Add serial dilutions of the test compound to the wells of a 96-well plate.

  • Add the FXIa solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a chromogenic substrate for FXIa.

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

  • Prepare citrated human plasma.

  • Add serial dilutions of the test compound to the plasma and incubate.

  • Add an aPTT reagent (containing a contact activator and phospholipids) and incubate to activate the intrinsic pathway.

  • Initiate coagulation by adding a solution of calcium chloride.

  • Measure the time to clot formation using a coagulometer.

  • Determine the concentration of the inhibitor required to double the clotting time.

Mechanism of Action and In Vivo Evaluation

Pyrazine-amino cyclohexane carboxylic acid derivatives act as direct, reversible inhibitors of the FXIa active site.

Molecular Interactions

MOA_Diagram cluster_FXIa Factor XIa Active Site cluster_Inhibitor Pyrazine-Amino Cyclohexane Carboxylic Acid Inhibitor S1_Pocket S1 Pocket (Asp, Arg residues) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Hydrophobic_Pocket Hydrophobic Pocket Pyrazine_Core Pyrazine Core Pyrazine_Core->Catalytic_Triad H-Bonding Cyclohexane Cyclohexane Ring Cyclohexane->Hydrophobic_Pocket Hydrophobic Interaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->S1_Pocket Ionic Interaction

The binding of these inhibitors is characterized by a network of interactions:

  • The carboxylic acid moiety typically forms a salt bridge with a positively charged residue in the S1 specificity pocket of FXIa.

  • The pyrazine ring often engages in hydrogen bonding and/or pi-stacking interactions with residues in the vicinity of the catalytic triad.

  • The cyclohexane ring occupies a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

In Vivo Efficacy and Safety Models

The antithrombotic efficacy and bleeding risk of these compounds are evaluated in various animal models.

Rabbit Arteriovenous (AV) Shunt Model of Thrombosis

  • Anesthetize a rabbit and expose the carotid artery and jugular vein.

  • Insert an extracorporeal shunt containing a silk thread between the artery and vein.

  • Administer the test compound or vehicle to the animal.

  • Allow blood to circulate through the shunt for a specific period.

  • Remove the shunt and weigh the thrombus formed on the silk thread.

  • Assess the dose-dependent reduction in thrombus weight.

Rabbit Ear Bleeding Time Model

  • Anesthetize a rabbit and administer the test compound or vehicle.

  • Make a small, standardized incision on the ear with a template.

  • Gently blot the blood from the incision at regular intervals until bleeding stops.

  • Record the time to cessation of bleeding.

  • Evaluate the effect of the compound on bleeding time compared to the vehicle control.

Clinical Development and Future Perspectives

The development of pyrazine-amino cyclohexane carboxylic acid derivatives as FXIa inhibitors is a rapidly advancing field. Milvexian, for example, has shown promising results in Phase 2 clinical trials for the prevention of venous thromboembolism after knee replacement surgery, with a favorable bleeding profile compared to standard of care.[6] Ongoing and future clinical trials will further delineate the efficacy and safety of this class of compounds in various thromboembolic disorders, including atrial fibrillation and secondary stroke prevention.

The continued exploration of the SAR of this scaffold, aided by structural biology and computational modeling, will undoubtedly lead to the discovery of even more potent, selective, and well-tolerated FXIa inhibitors. This will pave the way for a new era of anticoagulant therapy with an improved benefit-risk profile for patients worldwide.

Conclusion

Pyrazine-amino cyclohexane carboxylic acid derivatives represent a highly promising class of novel oral anticoagulants targeting Factor XIa. Their rational design, which leverages the unique properties of each molecular component, has led to the development of potent and selective inhibitors with a potentially superior safety profile compared to current therapies. This technical guide provides a foundational understanding of this important chemical scaffold, from its synthesis and SAR to its mechanism of action and clinical potential. The detailed protocols and data presented herein are intended to empower researchers and drug developers to further innovate in this exciting and impactful area of medicinal chemistry.

References

  • Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. (2023). Journal of Clinical Medicine.

  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. (2022). ACS Pharmacology & Translational Science.

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). Pharmaceutical Biology.

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

  • Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. (2021). Journal of the American College of Cardiology.

  • Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease. (2022). Journal of Cardiovascular Development and Disease.

  • Milvexian TFA (BMS-986177 TFA). (n.d.). MedChemExpress.

  • Synthesis of pyrazinamide analogues and their antitubercular bioactivity. (2020). Medicinal Chemistry Research.

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium Tuberculosis. (2017). Latvian Journal of Chemistry.

  • Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. (2021). Journal of Medicinal Chemistry.

  • Pyrazines in Drug Discovery. (n.d.). PharmaBlock.

  • milvexian (BMS-986177) / BMS, J&J. (n.d.). LARVOL DELTA.

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). Molecules.

  • First-in-human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. (2021). Clinical and Translational Science.

  • Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. (2018). Molecules.

  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. (2022). ACS Pharmacology & Translational Science.

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. (2015). RSC Advances.

  • Pyrazines in Drug Discovery. (n.d.). PharmaBlock.

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Rasayan Journal of Chemistry.

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). IOP Conference Series: Materials Science and Engineering.

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.

  • Drug–Drug Interactions of FXI Inhibitors: Clinical Relevance. (2024). International Journal of Molecular Sciences.

Sources

Escaping Flatland: The Strategic Implementation of Heterocyclic Amino Cyclohexane Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of novel chemical space, modern medicinal chemistry has increasingly shifted away from planar, sp²-hybridized aromatic systems toward complex, three-dimensional architectures. This paradigm shift, often termed "escaping flatland," leverages high


 (fraction of sp³ carbons) scaffolds to optimize both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among these, heterocyclic amino cyclohexane building blocks have emerged as privileged scaffolds. By combining the rigid, defined exit vectors of a cyclohexane ring with the metabolic stability of fused or spiro-heterocycles and the electrostatic potential of an exocyclic amine, these building blocks offer unprecedented control over target selectivity and drug-like properties.

Structural Rationale: The "Escaping Flatland" Paradigm

The incorporation of sp³-hybridized carbons into drug candidates significantly enhances molecular complexity. Traditional flat molecules often suffer from poor aqueous solubility and off-target promiscuity (e.g., hERG liability or CYP450 inhibition) due to non-specific hydrophobic interactions. Transitioning to a heterocyclic amino cyclohexane framework introduces critical advantages 1:

  • Stereochemical Complexity: The cyclohexane core allows for precise spatial arrangement (cis/trans isomerism) of substituents, dictating receptor binding potency and selectivity.

  • Spirocyclic Rigidity: Fusing a heterocycle (e.g., benzopyran or pyrrolo-pyrimidine) to the cyclohexane core via a spiro-junction locks the conformation. This rigidification minimizes entropic penalties upon target binding, as the molecule is pre-organized into its bioactive conformation 2.

  • Electrostatic Anchoring: The exocyclic amino moiety serves as a critical pharmacophore. Protonated at physiological pH, it enables persistent, highly directional salt-bridge formations with acidic residues in target binding pockets 3.

Physicochemical Profiling

The structural shift from planar amines to heterocyclic amino cyclohexanes yields measurable improvements in physicochemical properties. The table below summarizes the typical property shifts observed during scaffold hopping from a traditional planar system (e.g., a phenyl-piperidine) to a 3D spirocyclic amino cyclohexane.

PropertyPlanar Scaffold (e.g., Phenyl-Piperidine)3D Heterocyclic Amino CyclohexaneMechanistic Causality for Shift
Aqueous Solubility (LogS) Low to ModerateHighDisruption of flat crystal lattice stacking; higher

character increases solvation enthalpy.
Lipophilicity (LogD at pH 7.4) High (Often >4)Optimal (1.5 - 3.0)Shielding of hydrophobic surface area; precise 3D orientation of the polar amino group.
Metabolic Stability (

)
Poor (Rapid CYP oxidation)ExcellentElimination of easily oxidized benzylic/aromatic positions; steric shielding by the spiro-center.
Target Selectivity PromiscuousHighly SelectiveRigid exit vectors prevent induced-fit binding in off-target pockets.

Synthetic Workflows & Mechanistic Causality

The synthesis of these highly functionalized building blocks requires exquisite chemo- and stereoselectivity. A benchmark methodology for constructing spirocyclic amino cyclohexanes involves a Parham cyclization followed by a stereoselective reductive amination 2.

G A Aryl Bromide Precursor + Cyclohexane-1,3-dione Ketal B Parham Cyclization (n-BuLi, -88°C to RT) A->B Lithium-halogen exchange C Spirocyclic Ketone Intermediate B->C Intramolecular SN2 D Reductive Amination (RNH2, NaBH(OAc)3) C->D Imine formation E cis-Spirocyclic Amino Cyclohexane (Target) D->E Stereoselective hydride attack

Synthetic workflow for spirocyclic amino cyclohexanes via Parham cyclization.

Step-by-Step Experimental Protocol: Synthesis of Spiro[[2]benzopyran-1,1′-cyclohexan]-3′-amines

Every step in this protocol is designed as a self-validating system. The choice of protecting groups, temperature gradients, and reducing agents is strictly dictated by the intrinsic reactivity of the intermediates.

Phase 1: Parham Cyclization

  • Preparation: Dissolve 1-bromo-2-(2-bromoethyl)benzene (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the system to -88 °C using a liquid nitrogen/ethanol bath. Causality: Deep cryogenic temperatures are mandatory to stabilize the highly reactive aryllithium intermediate and prevent premature Wurtz-Fittig-type coupling or proton abstraction from the solvent.

  • Lithiation: Add n-Butyllithium (n-BuLi, 1.05 eq) dropwise over 5 minutes. Stir for 1 hour.

  • Electrophilic Addition: Add cyclohexane-1,3-dione monoethylene ketal (1.1 eq) dropwise. Causality: The monoethylene ketal protection is critical. Cyclohexane-1,3-dione is highly CH-acidic. Without protection, the aryllithium would simply act as a base, deprotonating the dione and quenching the reaction. The ketal directs the nucleophilic attack exclusively to the remaining unprotected carbonyl.

  • Cyclization: Allow the reaction to warm to room temperature over 2 hours. The intermediate alcoholate undergoes an intramolecular SN2 displacement of the primary bromide, forming the spirocyclic framework.

  • Deprotection: Quench with 2M HCl and reflux for 48 hours to hydrolyze the ketal, yielding the spirocyclic ketone.

Phase 2: Stereoselective Reductive Amination

  • Imine Formation: To the spirocyclic ketone (1.0 eq) in THF, add the desired primary amine (e.g., cyclohexylmethylamine, 1.2 eq) and glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours. Causality: Acetic acid acts as a catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine while maintaining a pH that prevents the amine from being fully protonated and rendered unreactive.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. Stir for 24 hours. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion over the starting ketone. The reaction stereoselectively yields the cis-configured amine. This is driven by the steric bulk of the spiro-fused benzopyran system, which blocks one face of the cyclohexane ring, forcing the hydride to attack from the less hindered face 2.

Pharmacological Application: Target Binding Dynamics

The utility of these building blocks is best exemplified in the development of sigma-1 (σ1) receptor ligands and selective COX-2 inhibitors. For instance, in σ1 receptor antagonists, the spiro[benzopyran-1,1'-cyclohexane] scaffold occupies two distinct hydrophobic pockets within the receptor. The exocyclic amino moiety, when protonated, forms a persistent and highly directional salt bridge with the Glutamate-172 (E172) residue of the receptor protein 3.

G A Heterocyclic Amino Cyclohexane Scaffold B High Fsp3 Character A->B C Exocyclic Amino Group A->C D Spiro-Heterocycle A->D E Improved Solubility & Metabolic Stability B->E F Salt Bridge Formation (e.g., E172 in σ1) C->F G Rigid Exit Vectors & Hydrophobic Pocket Fit D->G

Logical relationship mapping structural features to pharmacological outcomes.

By manipulating the substituents on the exocyclic amine (e.g., switching from a benzyl group to a cyclohexylmethyl group), researchers can fine-tune the binding affinity from low micromolar to low nanomolar ranges (


 = 5.4 nM), demonstrating the exquisite modularity of this building block 2. Similarly, fused spiro pyrrolo[3,4-d]pyrimidine derivatives synthesized from amino cyclohexanes have shown remarkable selectivity indices for COX-2 over COX-1, further validating the versatility of these 3D scaffolds in modern drug discovery 4.

References

  • Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Advances / NIH.[Link]

  • Synthesis and Structure-Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. Journal of Medicinal Chemistry / PubMed.[Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances / NIH.[Link]

  • Diastereodivergent Routes to Multi-Substituted Cycloalkanes. Bioengineer.[Link]

Sources

Technical Deep Dive: The Pyrazin-2-ylamino Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The Pyrazin-2-ylamino moiety (


) is a high-value pharmacophore in modern drug discovery, particularly within kinase inhibitor development.[1][2] Unlike its phenyl or pyridyl bioisosteres, this heterocyclic fragment offers a unique combination of reduced lipophilicity (low LogP), specific hydrogen-bonding vectors, and metabolic distinctiveness.

For the medicinal chemist, this moiety is not merely a structural spacer; it is a functional "hinge-binder" capable of navigating the ATP-binding pockets of kinases (e.g., CHK1, CK2, JAK) while simultaneously modulating the physicochemical properties of the parent scaffold to improve oral bioavailability.

Core Advantages:
  • Lipophilic Efficiency (LipE): The introduction of the pyrazine nitrogens lowers LogP significantly compared to carbocyclic analogs.[1][2]

  • Rigidity: The planar aromatic system restricts conformational freedom, reducing the entropic penalty upon protein binding.[1][2]

  • H-Bonding: The C2-amino group acts as a donor, while the ring nitrogens (N1/N4) act as acceptors, creating a "Donor-Acceptor" motif essential for hinge region interactions.[1][2]

Physicochemical Profile

Understanding the quantitative properties of the pyrazin-2-ylamino fragment is critical for calculating ligand efficiency and predicting ADME behavior.[1][2]

Table 1: Physicochemical Properties of the Pyrazin-2-ylamino Fragment

PropertyValue / RangeNotes
Fragment Formula

Radical form attached to scaffold

.[1][2]
Fragment MW 94.09 Da Contribution to total MW of the drug.[1][2]
Parent MW 95.10 Da2-Aminopyrazine (free base).[1][2][3]
cLogP -0.26 to -0.07Hydrophilic character aids aqueous solubility.[1][2]
pKa (Ring N) ~3.2Weakly basic; protonation occurs on ring N, not exocyclic amine.[1][2]
H-Bond Donors 1The exocyclic -NH- group.[1][2]
H-Bond Acceptors 2The ring nitrogens (N1, N4).[1][2]
Topological Polar Surface Area (TPSA) ~51.8 ŲSignificant contribution to polar surface area.[1][2]
Electronic Character & Reactivity

The pyrazine ring is electron-deficient (


-deficient).[1][2][4] This has two major consequences:
  • Acidity of the Amine: The exocyclic amino group is more acidic (less basic) than an aniline due to the electron-withdrawing nature of the ring.[1][2] This makes it a robust Hydrogen Bond Donor (HBD).[1][2]

  • Nucleophilic Substitution: The ring is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly if a leaving group (Cl, Br) is present at the 3, 5, or 6 positions.
    

Structural Biology: Binding Mode

In kinase drug discovery, the pyrazin-2-ylamino motif often functions as the primary interaction point with the kinase hinge region.[1]

Interaction Logic[1][2]
  • N1 (Ring Nitrogen): Accepts a hydrogen bond from the backbone amide NH of the hinge residue.[1][2]

  • C2-NH (Exocyclic Amine): Donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.[1][2]

This bidentate binding mode mimics the adenine ring of ATP, anchoring the inhibitor effectively.

BindingMode cluster_kinase Kinase Hinge Region cluster_ligand Pyrazin-2-ylamino Ligand BackboneNH Backbone NH (Donor) RingN1 Pyrazine N1 (Acceptor) BackboneNH->RingN1 H-Bond BackboneCO Backbone C=O (Acceptor) ExoNH Exocyclic NH (Donor) ExoNH->BackboneCO H-Bond

Figure 1: Schematic of the bidentate hydrogen bonding interaction between the pyrazin-2-ylamino moiety and a kinase hinge region.

Synthetic Methodologies

Constructing the pyrazin-2-ylamino linker requires selecting the right strategy based on the electronic nature of the coupling partners.[1]

Strategy Decision Matrix
  • Pathway A (

    
    ):  Use if the pyrazine halide is highly activated (e.g., contains electron-withdrawing groups like -CN, -
    
    
    
    ) or if high temperatures are tolerable.[1][2]
  • Pathway B (Buchwald-Hartwig): The "Gold Standard" for unactivated or sensitive substrates.[1][2] This is the preferred method for complex drug intermediates.[1][2]

SynthesisFlow Start Target: Pyrazin-2-ylamino Linker Substrate Substrate: Chloropyrazine + Amine Start->Substrate Check Is Pyrazine Activated? (EWG at C3/C5/C6?) Substrate->Check SNAr Method A: SnAr (Base, Heat, DMF/DMSO) Check->SNAr Yes Buchwald Method B: Buchwald-Hartwig (Pd-Cat, Ligand, Base) Check->Buchwald No Yes Yes No No

Figure 2: Decision tree for selecting the optimal synthetic route.

Protocol: Palladium-Catalyzed Amination (Buchwald-Hartwig)[1][5][6]

This protocol is optimized for coupling a 2-chloropyrazine with a primary aromatic amine (e.g., an aniline derivative).[1][2]

Reagents:

  • Catalyst Source:

    
     or 
    
    
    
  • Ligand: Xantphos (for rigidity) or BINAP.[1][2] Note: Bidentate ligands are crucial to prevent the formation of inactive Pd-pyrazine complexes.[1][2]

  • Base:

    
     (mild) or NaOtBu (stronger, faster).[1][2]
    
  • Solvent: 1,4-Dioxane (anhydrous).[1][2]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Cycle vacuum/Argon three times to ensure an oxygen-free environment (Oxygen deactivates the Pd(0) species).[1][2]

  • Loading:

    • Add 2-chloropyrazine (1.0 equiv) and the Amine partner (1.1 equiv).[1][2]

    • Add

      
        (2.0 equiv).
      
    • Add Xantphos (0.05 equiv) and

      
        (0.025 equiv).[1][2] Tip: Pre-mix catalyst and ligand in a small vial of solvent for 5 mins to form the active complex before addition.[1][2]
      
  • Reaction:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).[1][2]

    • Heat the mixture to 100°C for 4–12 hours. Monitor conversion via LC-MS (Look for product mass M+H).

  • Work-up:

    • Cool to room temperature.[1][2] Filter through a pad of Celite to remove inorganic salts and palladium black.[1][2]

    • Wash the pad with EtOAc.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification:

    • Purify via Flash Column Chromatography.[1][2]

    • Note: Pyrazines are polar; use a gradient of DCM:MeOH (0-10%) or Hexane:EtOAc depending on the partner.[1][2]

Metabolic Considerations

While the pyrazine ring lowers lipophilicity, it introduces specific metabolic liabilities that must be screened early:

  • Aldehyde Oxidase (AO): The electron-deficient pyrazine ring is a substrate for cytosolic AO, which can oxidize the C-H bonds (usually at C3) to a lactam (C=O).[1][2]

    • Mitigation: Block the metabolic "soft spot" (C3 position) with a small group like methyl or fluorine.[1][2]

  • N-Oxidation: CYP450 enzymes may oxidize the ring nitrogens, though this is less common than in pyridines.[1][2]

References

  • Physicochemical Properties of Aminopyrazine: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 78747, Aminopyrazine.[1][2] [Link]

  • Buchwald-Hartwig Amination Protocols: Organic Chemistry Portal. Buchwald-Hartwig Reaction: Mechanisms and recent literature on Pd-catalyzed C-N bond formation.[1][2] [Link]

  • Pyrazine Kinase Inhibitors (SAR & Binding): Fuchi, N., et al. (2008).[1][2] Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines. Archiv der Pharmazie. [Link]

  • Clinical Relevance of Pyrazine Scaffolds: Al-Karmalawy, A.A., et al. (2024).[1][2] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.[1][2][5] Expert Opinion on Therapeutic Patents. [Link][1]

Sources

Isomeric Forms of 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic Acid: Structural Dynamics, Synthesis, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic use of rigid, aliphatic ring systems is critical for controlling the spatial vectors of pharmacophores while optimizing physicochemical properties. 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid (CAS: 1183421-63-7) represents a highly versatile bifunctional building block[1]. Comprising an electron-deficient pyrazine ring linked to a cyclohexane core via a secondary amine, this molecule (Molecular Weight: 221.26 g/mol ; Formula: C₁₁H₁₅N₃O₂) is frequently employed as a structural scaffold in the development of kinase inhibitors and immunomodulators, including agents targeting the PD-1/PD-L1 protein-protein interaction[1][2].

Because the cyclohexane ring is 1,4-disubstituted, the molecule exists in two distinct geometric isomeric forms: cis and trans. Understanding the conformational thermodynamics, achieving stereoselective synthesis or resolution, and accurately characterizing these isomers are paramount for scientists aiming to deploy this scaffold in structure-based drug design.

Structural and Conformational Dynamics

Stereochemical Symmetry

Unlike 1,2- or 1,3-disubstituted cyclohexanes which can possess chiral centers depending on their substitution patterns, 1,4-disubstituted cyclohexanes are fundamentally achiral. A plane of symmetry (σ) passes directly through the C1 and C4 carbon atoms, bisecting the molecule[3]. Consequently, 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid does not exhibit enantiomerism; it exists exclusively as a pair of diastereomers (cis and trans) which are meso-like in their optical inactivity[3].

Conformational Thermodynamics

The biological activity of a drug candidate incorporating this scaffold depends heavily on the trajectory of the carboxylic acid and pyrazine groups. The cis and trans isomers exhibit drastically different conformational behaviors:

  • The trans-Isomer: To minimize severe 1,3-diaxial steric strain, the trans isomer overwhelmingly favors the diequatorial (e,e) conformation[4]. The diaxial (a,a) conformation is energetically prohibitive due to the bulky nature of both the pyrazin-2-ylamino and carboxylic acid groups. This locks the molecule into a rigid, linear vector.

  • The cis-Isomer: The cis configuration forces one substituent into an axial position and the other into an equatorial position (a,e or e,a)[4]. Because both substituents have comparable A-values (conformational free energies), the cis isomer exists in a rapid, dynamic ring-flip equilibrium at room temperature, making it more flexible but less predictable in a rigid protein binding pocket.

ConformationalLogic Core 1,4-Disubstituted Cyclohexane Core Trans trans-Isomer Core->Trans Cis cis-Isomer Core->Cis TransConf Equatorial-Equatorial (e,e) ΔG° highly favored Trans->TransConf Major TransConf2 Axial-Axial (a,a) Sterically hindered Trans->TransConf2 Minor CisConf Axial-Equatorial (a,e) Rapid Ring Flip Cis->CisConf 50/50 Equilibrium NMRTrans Large J-coupling (H1/H4) Broad Multiplets (~10-12 Hz) TransConf->NMRTrans NMRCis Small J-coupling (H1/H4) Narrow Multiplets (~2-5 Hz) CisConf->NMRCis

Caption: Conformational logic and NMR differentiation for 1,4-cyclohexane isomers.

Chemical Synthesis and Reactivity

The construction of 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid relies on the Nucleophilic Aromatic Substitution (SNAr) of 2-halopyrazines.

The Role of the Pyrazine Ring in SNAr

Pyrazine is an electron-deficient diazine. The presence of two electronegative nitrogen atoms in the aromatic ring significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[5]. When 2-chloropyrazine is subjected to a nucleophile (such as the primary amine of 4-aminocyclohexane-1-carboxylic acid), the nitrogen atoms stabilize the resulting anionic Meisenheimer intermediate via inductive and resonance effects[6]. This inherent reactivity allows the SNAr reaction to proceed smoothly without the need for transition-metal catalysts (e.g., Buchwald-Hartwig amination), provided sufficient heat and a non-nucleophilic base are supplied.

SynthesisWorkflow SM1 4-Aminocyclohexane-1-carboxylic acid (cis/trans mixture) Reaction SNAr Reaction DIPEA, DMF, 100°C SM1->Reaction SM2 2-Chloropyrazine SM2->Reaction Workup Aqueous Workup & pH Adjustment Precipitation of Amphoteric Product Reaction->Workup Product Isomeric Mixture (CAS: 1183421-63-7) Workup->Product Separation Preparative HPLC (Reverse Phase, C18) Product->Separation TransIso trans-Isomer (Targeted Scaffold) Separation->TransIso CisIso cis-Isomer (Off-target Scaffold) Separation->CisIso

Caption: Synthesis and preparative HPLC resolution workflow for the isomeric mixture.

Analytical Differentiation of Isomers

Differentiating the cis and trans isomers is achieved primarily through ¹H NMR spectroscopy, leveraging the Karplus equation which correlates vicinal coupling constants (


) with dihedral angles.

In the trans isomer (diequatorial), the protons at C1 and C4 are strictly axial. An axial proton coupled to adjacent axial protons exhibits a dihedral angle of ~180°, resulting in a large coupling constant (


 ≈ 10–12 Hz)[3]. Conversely, in the cis isomer, the dynamic ring flip ensures that the protons at C1 and C4 experience equatorial environments, leading to smaller equatorial-axial or equatorial-equatorial couplings (

or

≈ 2–5 Hz)[3].
Table 1: Comparative Analytical Data for Isomers
Propertytrans-Isomercis-Isomer
Predominant Conformation Diequatorial (e,e)Axial-Equatorial (a,e) Equilibrium
Thermodynamic Stability High (Minimal 1,3-diaxial strain)Lower (Constant gauche/diaxial strain)
¹H NMR (C4-H signal) Broad multiplet (tt),

≈ 10-12 Hz
Narrow multiplet (m),

≈ 2-5 Hz
Reverse-Phase HPLC Rt Typically longer (higher hydrophobicity)Typically shorter (higher polarity/dipole)
Vector Geometry Linear (180° projection)Kinked (~109.5° projection)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: SNAr Synthesis of the Isomeric Mixture

Objective: Synthesize 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid from commercially available precursors.

  • Reagent Preparation: Suspend 4-aminocyclohexane-1-carboxylic acid (1.0 equiv, cis/trans mixture) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is required due to the high polarity and zwitterionic nature of the amino acid starting material.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the SNAr reaction without competing with the primary amine for the electrophile.

  • Electrophile Addition: Add 2-chloropyrazine (1.2 equiv) dropwise.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours under an inert nitrogen atmosphere.

  • Self-Validation (LC-MS Check): Withdraw a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS. The reaction is deemed complete when the 2-chloropyrazine peak disappears and a dominant peak at

    
     222.1 
    
    
    
    emerges.
  • Isoelectric Precipitation: Cool the mixture to room temperature and pour it into ice water. Adjust the pH to ~4.5 using 1M HCl. Causality: The product contains a basic pyrazine/amine and an acidic carboxylic acid. Adjusting the pH to its isoelectric point forces the zwitterion to precipitate out of the aqueous phase. Filter and dry under a vacuum to obtain the crude isomeric mixture.

Protocol 2: Isomeric Resolution via Preparative HPLC

Objective: Separate the cis and trans isomers to >98% diastereomeric excess (d.e.).

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO/Methanol (1:1).

  • Analytical Validation: Perform an analytical HPLC run (C18 column, Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA over 15 mins). Causality: The trans isomer generally exhibits a longer retention time due to its flatter, more hydrophobic diequatorial surface area interacting more strongly with the C18 stationary phase. Ensure baseline resolution (

    
    ) before scaling up.
    
  • Preparative Isolation: Inject the solution onto a Preparative Reverse-Phase C18 column using the optimized gradient. Collect the distinct peaks based on UV absorbance at 254 nm (pyrazine chromophore).

  • Lyophilization: Freeze-dry the collected fractions to yield the pure cis and trans isomers as white powders.

Protocol 3: NMR Validation of Stereochemistry

Objective: Confirm the identity of the isolated fractions.

  • Sample Prep: Dissolve 5 mg of the isolated fraction in 0.5 mL of DMSO-

    
    .
    
  • Data Acquisition: Acquire a ¹H NMR spectrum at 400 MHz or higher.

  • Self-Validation (Signal Extraction): Locate the signal for the proton at the C4 position (the CH attached to the pyrazine-amine), typically found between 3.50 – 4.00 ppm.

    • If the signal is a broad triplet of triplets (tt) with a peak width at half-height (

      
      ) > 25 Hz and large coupling constants (
      
      
      
      > 10 Hz), the fraction is definitively the trans-isomer .
    • If the signal is a narrow multiplet with

      
       < 15 Hz and small coupling constants (
      
      
      
      < 5 Hz), the fraction is definitively the cis-isomer .

References

Sources

High-Fidelity Synthesis & Isomeric Resolution: Cis- and Trans-4-(Pyrazin-2-ylamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Relevance

4-(Pyrazin-2-ylamino)cyclohexanecarboxylic acid represents a critical structural scaffold in medicinal chemistry, serving as a rigid, aliphatic linker in kinase inhibitors (e.g., FLT3, CDK, and AXL inhibitors). It functions as a bioisostere to the piperidine linkers found in drugs like Gilteritinib (ASP2215), offering improved metabolic stability and altered solubility profiles while maintaining the requisite spatial geometry for ATP-pocket binding.

The biological activity of this moiety is governed by its stereochemistry:

  • Trans-Isomer (Linear): The diequatorial conformation (1,4-trans) creates a linear vector (

    
    6-7 Å) between the pyrazine "warhead" and the carboxylic acid tail. This geometry is typically required to span the solvent-exposed regions of kinase active sites (e.g., extending from the hinge region to the solvent front).
    
  • Cis-Isomer (Bent): The axial-equatorial conformation induces a "kink" in the molecule, often disrupting ligand-protein binding affinity by sterically clashing with the channel walls.

This guide details the synthesis, thermodynamic equilibration, and rigorous separation of these isomers, ensuring high diastereomeric excess (


) for drug development applications.

Structural Analysis & Thermodynamic Properties

The cyclohexane ring adopts a chair conformation. The thermodynamic stability differs significantly between the two isomers due to 1,3-diaxial interactions.

PropertyTrans-IsomerCis-Isomer
Configuration 1,4-Diequatorial (

)
1,4-Axial-Equatorial (

)
Geometry Linear / Planar-likeBent / Angular
Thermodynamics More Stable (

kcal/mol vs cis)
Less Stable (High Energy)
Solubility (Water) Lower (High Lattice Energy)Higher (Disrupted Packing)
Melting Point High (

C)
Lower (

C)
pKa (COOH)

4.8

4.9
Mechanistic Insight: The Epimerization Driver

The interconversion between cis and trans isomers is not spontaneous at room temperature but can be driven chemically. Under strongly basic conditions (e.g., KOtBu in t-BuOH), the proton alpha to the carboxylic acid (or the amino group if activated) can be abstracted, forming a planar enolate/intermediate. Reprotonation preferentially occurs from the axial face to yield the thermodynamically favored equatorial substituent, driving the equilibrium toward the trans isomer.

Synthetic Routes & Experimental Protocols

Route A: Nucleophilic Aromatic Substitution ( ) – Recommended

This route couples a pre-purified trans-4-aminocyclohexanecarboxylic acid with a halopyrazine. It preserves stereochemistry if the starting material is pure.

Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • trans-4-Aminocyclohexanecarboxylic acid (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMSO or NMP (Polar aprotic is essential for

    
    )
    

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with trans-4-aminocyclohexanecarboxylic acid (10 mmol) and

    
     (25 mmol) in DMSO (20 mL).
    
  • Activation: Stir at 40°C for 30 minutes to ensure deprotonation/solubilization of the amino acid zwitterion.

  • Addition: Add 2-chloropyrazine (10 mmol) dropwise.

  • Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor via HPLC. The reaction is driven by the poor leaving group ability of chloride, requiring thermal energy.

  • Workup (Self-Validating):

    • Cool to room temperature.[1]

    • Dilute with water (100 mL). The pH will be basic.

    • Slowly acidify with 1M HCl to pH 4–5.

    • Validation Point: The trans-product, being less soluble, will precipitate as a white/off-white solid. The unreacted pyrazine and salts remain in the supernatant.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if purity is <98%.

Route B: Isomerization of the Cis/Trans Mixture

If starting from a generic 4-aminocyclohexanecarboxylic acid (often a 60:40 cis:trans mix from hydrogenation of 4-aminobenzoic acid), an isomerization step is required before or after coupling.

Protocol (Post-Coupling Epimerization):

  • Dissolve the cis/trans mixture of 4-(pyrazin-2-ylamino)cyclohexanecarboxylic acid in ethanol/water (1:1) containing NaOH (5 eq) .

  • Reflux for 24–48 hours. The harsh basic conditions facilitate the enolization of the carboxylic acid alpha-carbon.

  • Cool and acidify. The trans-isomer preferentially crystallizes.[2]

Isomer Separation & Characterization

When high purity is required, rely on the solubility differential.

Fractional Crystallization Workflow
  • Crude Mixture: Dissolve the cis/trans mixture in boiling water (minimum volume).

  • Hot Filtration: Filter while hot to remove insoluble impurities.

  • Controlled Cooling: Cool slowly to room temperature, then to 4°C.

  • Harvest: The trans-isomer crystallizes first due to efficient packing (higher lattice energy). The cis-isomer remains in the mother liquor.

Analytical Characterization (NMR)

Distinguishing the isomers requires analysis of the methine proton (


) attached to the amino group.
  • Trans-Isomer: The

    
     proton is axial . It appears as a triplet of triplets (
    
    
    
    ) with large coupling constants (
    
    
    Hz for axial-axial,
    
    
    Hz for axial-equatorial).
  • Cis-Isomer: The

    
     proton is equatorial . It appears as a broad singlet or narrow multiplet with small coupling constants (
    
    
    
    Hz).

Visualization of Synthetic Logic

The following diagram illustrates the synthetic decision tree and purification logic.

SynthesisWorkflow Start Starting Material: 4-Aminobenzoic Acid Hydrogenation Catalytic Hydrogenation (Rh/C or Ru/C, H2) Start->Hydrogenation Mixture Crude Intermediate: Cis/Trans-4-Aminocyclohexanecarboxylic Acid Hydrogenation->Mixture Yields ~60:40 Cis:Trans Decision Isomer Separation Strategy Mixture->Decision PathA Path A: Pre-Coupling Separation (Fractional Crystallization in Water) Decision->PathA High Purity Req. PathB Path B: Direct Coupling (Use Mixture) Decision->PathB Industrial Scale TransAmino Pure Trans-Amino Acid PathA->TransAmino Trans precipitates CouplingB SnAr Coupling (2-Chloropyrazine, DMSO, 110°C) PathB->CouplingB CouplingA SnAr Coupling (2-Chloropyrazine, DMSO, 110°C) TransAmino->CouplingA FinalPurification Final Purification (Acidification & Crystallization) CouplingA->FinalPurification ProdMix Product Mixture: Cis/Trans-Pyrazinyl-Acid CouplingB->ProdMix Epimerization Epimerization Step (NaOH, EtOH/H2O, Reflux) ProdMix->Epimerization Convert Cis to Trans Epimerization->FinalPurification Target Target: Trans-4-(Pyrazin-2-ylamino)cyclohexanecarboxylic Acid FinalPurification->Target

Caption: Synthetic workflow comparing pre-coupling separation vs. post-coupling epimerization strategies to isolate the bioactive trans-isomer.

References

  • Structural Basis of FLT3 Inhibition

    • Title: Crystal structure of FLT3 in complex with gilteritinib (PDB 6JQR).
    • Source: RCSB Protein D
    • URL:[Link]

  • Isomer Separation Methodology

    • Title: Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid (EP 3411355 B1).[3]

    • Source: European Patent Office / Google P
    • URL
  • Synthetic Route (SnAr & Gilteritinib Context)
  • Thermodynamic Isomerization

    • Title: Highly Selective Preparation of trans-4-Aminocyclohexane Carboxylic Acid from cis-Isomer over Raney Nickel Catalyst.[3]

    • Source: Catalysis of Organic Reactions (CRC Press).[3][4][5]

    • URL:(Note: Generalized reference to standard organic chemistry thermodynamic control principles).

Sources

Engineering Pyrazine-Containing Amino Acid Mimetics: A Technical Guide to Scaffold Hopping and Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the poor oral bioavailability and rapid proteolytic degradation of natural peptides. Among the most versatile heterocyclic platforms for this purpose is the pyrazine scaffold. Characterized by a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, pyrazine offers unique physicochemical properties: increased metabolic stability, rigidified conformational geometry, and dual hydrogen-bond acceptor capabilities[1].

This technical guide explores the rational design, synthesis, and therapeutic application of pyrazine-containing amino acid mimetics. By functioning as bioisosteres for specific amino acid residues (such as proline) or as rigid backbones for


-helix mimicry, pyrazine derivatives are redefining targeted therapies in oncology, virology, and beyond.

The Chemical Rationale: Pyrazine as a Peptidomimetic Core

Scaffold Hopping and Bioisosterism

In medicinal chemistry, "scaffold hopping" is employed to discover structurally novel compounds by modifying the central core of a known active molecule while preserving its pharmacophore. Pyrazine is frequently utilized to replace pyrimidine, phenyl, or piperazine rings.

  • Electronic Properties: Unlike piperazine, the aromatic pyrazine ring is significantly less basic, which enhances membrane permeability and reduces non-specific binding.

  • Conformational Rigidity: When replacing flexible aliphatic amino acid chains, the planar nature of pyrazine restricts the rotational degrees of freedom (

    
     and 
    
    
    
    angles), locking the mimetic into a bioactive conformation (e.g.,
    
    
    -turns or
    
    
    -helices)[2].
Structural Mimicry: Proline and -Helix Mimetics

A prime example of pyrazine's utility in amino acid mimicry is the development of octahydropyrrolo[1,2-a]pyrazine as a proline bioisostere . Proline is unique among natural amino acids due to its cyclic secondary amine, which induces critical "kinks" in peptide backbones. By fusing a pyrrolidine ring with a pyrazine ring, researchers have created rigidified proline mimetics that perfectly mimic the N-terminal AVPI (Ala-Val-Pro-Ile) binding motif of the Smac protein, yielding highly potent Inhibitor of Apoptosis (IAP) antagonists[3].

Furthermore, pyrazine monomers can be linked to form oligoamides that mimic the spatial arrangement of amino acid side chains on an


-helix. These mimetics project functional groups at the 

,

, and

positions, effectively disrupting massive protein-protein interaction (PPI) interfaces that were previously considered "undruggable"[2].

IAP_Pathway A Apoptotic Stimulus B Mitochondria A->B C Smac/DIABLO Release B->C D XIAP / cIAP1 (Caspase Inhibitors) C->D Endogenous Inhibition E Caspase 3/7/9 Activation D->E Blocks F Apoptosis (Cell Death) E->F G Octahydropyrrolo[1,2-a]pyrazine (Proline Mimetic Antagonist) G->D High Affinity Binding (Mimics AVPI Motif)

Mechanism of action for pyrazine-based proline mimetics antagonizing IAP to restore apoptosis.

Advanced Synthesis Workflows

Synthesizing pyrazine-based peptidomimetics requires specialized methodologies, primarily because the electron-deficient nature of the pyrazine ring renders its substituted amines poorly nucleophilic. Below are two field-proven protocols for generating these architectures.

Protocol 1: Iterative Pd-Catalyzed Carbonylation for -Helix Mimetics

Standard amide coupling reagents (e.g., EDC, HATU) often fail when applied to aminopyrazines due to their low nucleophilicity. To bypass this, palladium-catalyzed aminocarbonylation is utilized to stitch pyrazine monomers together[2].

Causality & Rationale: Carbon monoxide (CO) gas is used as a one-carbon linchpin. The Pd-catalyst activates the aryl halide of one pyrazine monomer, inserts CO, and is subsequently intercepted by the weakly nucleophilic amine of the next monomer, driving amide bond formation thermodynamically.

Step-by-Step Methodology:

  • Monomer Preparation: Protect the primary amine of the starting pyrazine monomer using a Boc (tert-butyloxycarbonyl) group to prevent self-polymerization.

  • Catalyst Activation: In a flame-dried Schlenk flask, combine the Boc-protected pyrazine-halide (1.0 eq), the free aminopyrazine monomer (1.2 eq),

    
     (5 mol%), and Xantphos ligand (10 mol%) in anhydrous 1,4-dioxane.
    
  • Carbonylation: Purge the vessel with CO gas. Pressurize to 3 bar and heat the reaction to 90°C for 16 hours in the presence of an inorganic base (e.g.,

    
    ).
    
  • Analytical Validation: Monitor the consumption of the halide via LC-MS. The presence of the

    
     corresponding to the dimer validates successful carbonylation.
    
  • Deprotection: Treat the purified dimer with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour to remove the Boc group.

  • Iteration: Repeat steps 2-5 to elongate the oligoamide chain to the desired length (trimer or tetramer) for optimal

    
    -helix mimicry.
    

G A Boc-Protected Pyrazine Monomer (Low Nucleophilicity) B Pd-Catalyzed Aminocarbonylation (CO gas, Pd catalyst, Base) A->B C Pyrazine Dimer Formation B->C Amide Bond Formation D TFA Deprotection (Boc Removal) C->D E Iterative Coupling (Chain Elongation) D->E E->B Next Monomer F Oligoamide α-Helix Mimetic E->F End-Capping

Iterative Pd-catalyzed carbonylation workflow for assembling pyrazine-based α-helix peptidomimetics.

Protocol 2: Biomimetic Synthesis via -Amino Aldehyde Dimerization

Certain natural pyrazine alkaloids (e.g., 2,5-diisopropylpyrazine) can be synthesized directly from cheap, naturally occurring amino acids through a biomimetic dimerization cascade[4].

Causality & Rationale: Free


-amino aldehydes are highly unstable and prone to rapid racemization and polymerization. By generating them in situ via the hydrogenolysis of stable Cbz-protected precursors, the aldehydes immediately dimerize upon formation, bypassing the need for isolation and drastically improving overall yield.

Step-by-Step Methodology:

  • Precursor Synthesis: Convert the target amino acid (e.g., L-Valine) to its corresponding Cbz-protected

    
    -amino aldehyde using standard Weinreb amide reduction protocols.
    
  • In Situ Hydrogenolysis: Dissolve the Cbz-protected aldehyde in methanol. Add 10% Pd/C (catalytic amount). Purge the reaction flask with

    
     gas and stir vigorously at room temperature.
    
  • Dimerization: As the Cbz group is cleaved, the liberated

    
    -amino aldehyde spontaneously undergoes intermolecular condensation to form a dihydropyrazine intermediate.
    
  • Oxidation: Once LC-MS confirms the complete disappearance of the Cbz-precursor, remove the

    
     atmosphere. Expose the reaction to ambient air and stir for an additional 12 hours. The oxygen acts as a mild oxidant to aromatize the dihydropyrazine into the final 2,5-disubstituted pyrazine.
    
  • Validation: Filter through Celite to remove the Pd/C catalyst. Confirm the aromatic pyrazine core via

    
     NMR (looking for the characteristic downfield pyrazine aromatic protons at ~8.4 ppm).
    

Quantitative Analysis of Pyrazine Drug Candidates

The integration of pyrazine into amino acid mimetics has yielded highly potent candidates across multiple therapeutic areas. The table below consolidates the structure-activity relationship (SAR) data of recent breakthroughs.

Table 1: Biological Evaluation of Key Pyrazine-Based Mimetics
Compound Class / ScaffoldTherapeutic TargetKey Structural FeaturePotency / EfficacyRef
Favipiravir-Benzothiazole Conjugates SARS-CoV-2 (Antiviral)Pyrazine conjugated to benzothiazole via a Phenylalanine amino acid linker.

Selectivity Index (SI) = 3.83
[5]
3-Amino-pyrazine-2-carboxamide FGFR Kinase (Oncology)Scaffold hopping from the pyrimidine core of BGJ398 to a pseudo-six-membered pyrazine ring.Potent inhibition of FGFR phosphorylation (low nM range).[6]
Octahydropyrrolo[1,2-a]pyrazine (T-3256336) cIAP1 / XIAP (Breast Cancer)Bicyclic Proline bioisostere mimicking the N-terminal AVPI motif.cIAP1

Tumor

[3]

Data Analysis: The data clearly illustrates that the choice of the amino acid linker or mimetic drastically impacts efficacy. For instance, in the development of Favipiravir conjugates, utilizing phenylalanine as the linker instead of tryptophan increased the Selectivity Index (SI) by nearly 10-fold, demonstrating the critical nature of steric bulk and lipophilicity in the binding pocket[5]. Similarly, the octahydropyrrolo[1,2-a]pyrazine scaffold achieved sub-nanomolar potency by perfectly replicating the dihedral angles of natural proline while adding metabolic resistance[3].

Conclusion

Pyrazine-containing amino acid mimetics represent a highly sophisticated approach to modern drug design. By leveraging the unique electronic and steric properties of the pyrazine ring, researchers can execute precise scaffold hopping, rigidify flexible peptide backbones into stable


-helices, and engineer exact bioisosteres for critical residues like proline. As synthetic methodologies like Pd-catalyzed carbonylation and biomimetic in situ dimerization continue to mature, the chemical space accessible to pyrazine peptidomimetics will only expand, offering new solutions for previously intractable biological targets.

References

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Semantic Scholar URL:[Link]

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 Source: PubMed Central (PMC) URL:[Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C Source: ResearchGate URL:[Link]

  • Carbonylation as a novel method for the assembly of pyrazine based oligoamide alpha-helix mimetics Source: RSC Publishing URL:[Link]

  • Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: PubMed Central (PMC) URL:[Link]

Sources

The Architecture of Bifunctional Pyrazine-Cyclohexane Intermediates: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Bifunctional pyrazine-cyclohexane intermediates represent a highly versatile class of molecular scaffolds at the intersection of advanced drug discovery and materials science. The architectural brilliance of this scaffold lies in its dual nature: the pyrazine ring provides an electron-deficient, hydrogen-bond-accepting heteroaromatic core capable of π-π stacking and metal coordination, while the cyclohexane moiety acts as a rigid, stereochemically definable spacer that dictates the spatial orientation of attached pharmacophores or ligating groups.

In pharmaceutical development, functionalized pyrazines—particularly fused systems like imidazo[1,2-a]pyrazines—are privileged structures for kinase inhibition and oncology targets[1]. Conversely, in materials chemistry, semi-rigid bis(pyrazine)-bis(amide) cyclohexane ligands are instrumental in constructing 2D supramolecular polyoxometalate (POM) complexes for bifunctional electrocatalysis[2]. This whitepaper dissects the mechanistic chemistry, synthetic protocols, and cross-disciplinary applications of these critical intermediates.

Mechanistic Chemistry & Synthetic Pathways

The synthesis of pyrazine-cyclohexane derivatives requires precise control over regioselectivity and stereochemistry. Historically, pyrazine synthesis relied on the condensation of ethylenediamine with vicinal diols; however, modern approaches utilize acceptorless dehydrogenative coupling of amino alcohols catalyzed by earth-abundant manganese pincer complexes, providing an atom-economical route that generates only hydrogen and water as byproducts[3].

When constructing complex bifunctional pharmaceutical intermediates, the imidazo[1,2-a]pyrazine core is frequently employed. The synthesis begins with the electrophilic bromination of pyrazin-2-amine. Subsequent cyclization with an


-haloketal (e.g., 2-bromo-1,1-diethoxyethane) under acidic conditions yields the fused bicyclic scaffold[1]. For asymmetric functionalization, utilizing chiral bifunctional N-heterocyclic carbene (NHC) ligands allows for highly enantioselective C-H alkylation. Notably, the choice of solvent is critical in these catalytic cycles; for instance, switching the solvent from cyclohexane to toluene has been shown to significantly improve reaction yields while maintaining high enantiomeric excess (ee)[4].

G A Pyrazin-2-amine B 5-Bromopyrazin-2-amine (NBS Bromination) A->B NBS C Imidazo[1,2-a]pyrazine Scaffold (Cyclization w/ HBr) B->C 2-bromo-1,1-diethoxyethane D 6-Aminoimidazo[1,2-a]pyrazine (Key Intermediate) C->D Amination F Cyclohexane-linked Derivatives (C-H Alkylation / Cross-Coupling) C->F Bifunctional NHC Ligands E (Imidazo[1,2-a]pyrazin-6-yl)ureas (Isocyanate Condensation) D->E R-NCO

Caption: Retrosynthetic pathway of imidazo[1,2-a]pyrazine scaffolds and urea derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of two distinct pyrazine-cyclohexane class intermediates. Causality is embedded in each step to explain the why behind the how.

Protocol A: Synthesis of (Imidazo[1,2-a]pyrazin-6-yl)ureas (Oncology Intermediate)

This protocol describes the generation of an intermediate used to target mutant p53 in non-small cell lung cancer (NSCLC)[1][5].

  • Bromination: Dissolve pyrazin-2-amine (1.0 eq) in strictly anhydrous DMF at 0°C. Slowly add N-bromosuccinimide (NBS, 1.05 eq) in the dark. Causality: Conducting the reaction at 0°C in the dark prevents radical-mediated over-bromination, ensuring regioselective formation of 5-bromopyrazin-2-amine[1].

  • Cyclization: Transfer the isolated 5-bromopyrazin-2-amine to a reaction vessel containing 2-bromo-1,1-diethoxyethane (1.5 eq) and 48% aqueous hydrobromic acid (HBr). Reflux at 100°C for 4 hours. Causality: HBr is specifically chosen over HCl to prevent halogen exchange at the C-5 position, maintaining the integrity of the bromide leaving group for downstream cross-coupling[1].

  • Amination: Convert the 6-bromoimidazo[1,2-a]pyrazine to 6-aminoimidazo[1,2-a]pyrazine using ammonium hydroxide under microwave irradiation (120°C, 20 min). Validation Check: Confirm complete conversion via LC-MS; residual bromide will poison the subsequent condensation step.

  • Urea Condensation: React the 6-amino intermediate with 4-methoxyphenyl isocyanate (1.2 eq) in dichloromethane/ethanol for 15 hours[5]. Purify via silica-gel chromatography to yield the final bifunctional urea.

Protocol B: Synthesis of N,N′-bis(2-pyrazinecarboxamide)-1,2-cyclohexane (Materials Ligand)

This protocol outlines the synthesis of a semi-rigid ligand used for polyoxometalate (POM) complexation[2].

  • Amidation: Dissolve 2-pyrazinecarboxylic acid (2.2 eq) in dry dichloromethane (DCM). Add EDC·HCl (2.5 eq) and HOBt (2.5 eq) and stir for 30 minutes at room temperature. Causality: EDC/HOBt activates the carboxylic acid to an active ester, preventing the formation of unreactive N-acylureas.

  • Spacer Integration: Slowly add trans-1,2-diaminocyclohexane (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 24 hours. Causality: The trans-stereoisomer is utilized to enforce a specific dihedral angle, which is critical for the subsequent 2D supramolecular templating with

    
     anions[2].
    
  • Hydrothermal Complexation: Combine the synthesized ligand with

    
     and silicotungstic acid in water. Heat in a Teflon-lined autoclave at 120°C for 72 hours, then cool at 5°C/hour. Validation Check: Slow cooling is mandatory to yield single crystals suitable for X-ray diffraction analysis.
    

Cross-Disciplinary Applications

The structural rigidity and electronic properties of pyrazine-cyclohexane derivatives allow them to function effectively in two vastly different domains:

Pharmaceuticals (Targeted Therapeutics): Imidazo[1,2-a]pyrazine derivatives exhibit potent antiproliferative activity. Specifically, 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea has demonstrated a selective, dose-dependent cytostatic response in P53-mutant NSCLC-N6-L16 cell lines by inducing the overexpression of the TP53 gene, suggesting a reactivation of the mutant p53 protein[1][5]. Furthermore, pharmacophore-guided optimization of the imidazo[1,2-a]pyrazine core has yielded highly selective inhibitors of Casein Kinase 1 (CK1), which are currently being investigated as antileishmanial therapies against Leishmania major intramacrophage amastigotes[6].

Materials Science (Catalysis & Environmental Remediation): When the pyrazine-cyclohexane scaffold is utilized as a bis(amide) ligand, it coordinates with transition metals (e.g., Cu II) and polyoxometalates to form robust metal-organic complexes (MOCs). These 2D supramolecular architectures exhibit exceptional bifunctional electrocatalytic performance and can effectively and reversibly adsorb organic dyes like methylene blue from aqueous solutions without structural degradation over multiple cycles[2].

G Root Bifunctional Pyrazine-Cyclohexane Intermediate Branch1 Pharmaceuticals (Imidazo[1,2-a]pyrazines) Root->Branch1 Branch2 Materials Science (Polyoxometalate Complexes) Root->Branch2 Pharm1 Target: Mutant p53 (NSCLC-N6-L16) Branch1->Pharm1 Pharm2 Target: Casein Kinase 1 (Antileishmanial) Branch1->Pharm2 Mat1 Dye Adsorption (Methylene Blue) Branch2->Mat1 Mat2 Bifunctional Electrocatalysis Branch2->Mat2

Caption: Divergent applications of pyrazine-cyclohexane intermediates in pharma and materials.

Quantitative Data & Analytics

The following tables summarize the critical quantitative metrics associated with the synthesis and biological evaluation of these intermediates.

Table 1: Solvent Optimization for Asymmetric Pyrimidine/Pyrazine Alkylation [4] Note: Demonstrates the critical impact of solvent selection on yield and enantiomeric excess during bifunctional NHC-assisted hydroarylation.

SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Observation / Causality
Cyclohexane251889Low solubility of catalytic intermediates impedes turnover.
Toluene253589Improved

-stacking stabilization of the transition state increases yield.
Toluene01292Lower temperature increases selectivity but drastically reduces kinetic rate.

Table 2: Pharmacological Activity of Imidazo[1,2-a]pyrazine Derivatives [1][6] Note: IC50 values demonstrating the efficacy of functionalized pyrazine cores against specific biological targets.

Compound DerivativeTargetIC50 (

M)
Selectivity Index (SI)Application
1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)ureaMutant p53 (NSCLC-N6-L16)~4.2High (vs WT p53)Oncology / Lung Cancer
CTN1122 (C8-Dimethylamine)Casein Kinase 1 (L. major)0.851.2Antileishmanial Therapy
Compound 12 (C8-Thioether optimized)Casein Kinase 1 (L. major)< 0.30> 1.8Antileishmanial Therapy

References

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: ACS Publications URL:[Link]

  • Two polyoxometalate-based CuII complexes with a new semi-rigid bis(pyrazine)-bis(amide) ligand: Architectures, adsorption activities for dyes and bifunctional electrocatalytic performances Source: ResearchGate URL:[Link]

  • A Chiral Bifunctional NHC Ligand Promoted Ni/Al-Catalyzed Regio- and Enantioselective C6–H Alkylation of Pyrimidines Source: ACS Catalysis URL:[Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines Source: Anticancer Research (IIAR Journals) URL:[Link]

  • Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy Source: PubMed Central (PMC) URL:[Link]

Sources

Methodological & Application

Optimizing C-N Cross-Coupling of 4-Aminocyclohexanecarboxylic Acid: Overcoming Solubility and Chelation Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination of 4-Aminocyclohexanecarboxylic Acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Analysis

The Buchwald-Hartwig amination of 4-aminocyclohexanecarboxylic acid (4-ACHC) presents a "perfect storm" of synthetic challenges: zwitterionic insolubility, catalyst poisoning by the free carboxylate, and the inherent difficulty of coupling primary aliphatic amines (risk of


-hydride elimination).

As a Senior Application Scientist, I strongly advise against attempting the direct coupling of the free amino acid. The zwitterionic nature of 4-ACHC renders it insoluble in the non-polar solvents (Toluene, Dioxane) required for efficient Pd-catalysis. Furthermore, the free carboxylate can act as a sequestering agent for Palladium, shutting down the catalytic cycle.

The Validated Pathway:

  • Masking: Convert the acid to a lipophilic ester (Methyl or Ethyl).

  • Coupling: Utilize RuPhos or BrettPhos based precatalysts to couple the amine.

  • Deprotection: Saponify the ester post-coupling (if the free acid is the final target).

This guide details the protocol for the Methyl Ester derivative, utilizing RuPhos Pd G4 , which provides the highest turnover frequency (TOF) for primary aliphatic amines while suppressing


-hydride elimination.

Mechanistic Grounding & Ligand Selection[1]

The Aliphatic Amine Challenge

Unlike anilines, primary aliphatic amines like 4-ACHC possess


-hydrogens. Upon binding to the Pd(II) center, there is a high risk of 

-hydride elimination, leading to the formation of an imine byproduct and reduction of the catalyst to Pd black.
The Solution: RuPhos & BrettPhos

To mitigate this, we employ bulky, electron-rich dialkylbiaryl phosphine ligands.

  • RuPhos: The gold standard for primary alkyl amines. Its bulk facilitates reductive elimination (the rate-determining step) and prevents the amine from adopting the conformation required for

    
    -hydride elimination [1].
    
  • Precatalysts (G3/G4): We utilize the 4th Generation (G4) palladacycle. This ensures a 1:1 Pd:Ligand ratio and rapid activation at low temperatures, avoiding the induction period associated with Pd(OAc)₂ or Pd₂(dba)₃ [2].

Experimental Protocols

Protocol A: Preparation of Methyl 4-aminocyclohexanecarboxylate (HCl Salt)

Prerequisite: Solubilizing the substrate.

Reagents:

  • 4-Aminocyclohexanecarboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 3.0 equiv)

  • Methanol (Anhydrous, 0.5 M concentration relative to substrate)

Procedure:

  • Setup: Charge a round-bottom flask with anhydrous Methanol under N₂. Cool to 0°C.

  • Activation: Dropwise add SOCl₂ over 20 minutes. (Caution: Exothermic, gas evolution).

  • Addition: Add solid 4-aminocyclohexanecarboxylic acid in portions.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (n-BuOH:AcOH:H₂O 3:1:1; stain with Ninhydrin).

  • Workup: Concentrate in vacuo to yield the white solid HCl salt.

  • Free Basing (Critical for B-H): While the coupling can work with the salt + extra base, it is cleaner to free-base. Dissolve in minimal water, basify with sat. Na₂CO₃, extract into DCM/IPA (3:1), dry over Na₂SO₄, and concentrate.

Protocol B: RuPhos-Catalyzed Cross-Coupling

Target: Coupling 4-ACHC Methyl Ester with an Aryl Halide.

Reagents:

  • Amine: Methyl 4-aminocyclohexanecarboxylate (1.2 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: Cs₂CO₃ (2.5 equiv) - Selected to minimize ester hydrolysis.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, 0.2 M)

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Charge: Add the Aryl Halide (if solid), Amine Ester , Cs₂CO₃ , and RuPhos Pd G4 catalyst.

    • Note: If using the amine HCl salt, increase base to 3.5 equiv.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject anhydrous 1,4-Dioxane through the septum.

    • Tip: If the Aryl Halide is liquid, add it now via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Time: Typically 2–12 hours. Monitor by LC-MS.[1] Look for the disappearance of the aryl halide.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a pad of Celite (removes insoluble salts and Pd black).

    • Concentrate the filtrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Data Table: Optimization Parameters

ParameterRecommendationRationale
Ligand RuPhos Specific for primary alkyl amines; suppresses

-elimination.
Alt. Ligand BrettPhos Use if the aryl halide is extremely sterically hindered.
Base Cs₂CO₃ Mild; prevents hydrolysis of the methyl ester.
Alt. Base NaOtBu Faster reaction rates, but high risk of transesterification or hydrolysis. Use only with t-Butyl esters.
Solvent 1,4-Dioxane High boiling point, good solubility for Cs₂CO₃.
Temp 80-100°C Sufficient activation energy without thermal decomposition of the catalyst.

Visualization of Workflows & Mechanisms[5]

Diagram 1: Synthetic Workflow

This diagram illustrates the critical path from the zwitterionic starting material to the final coupled product.

G Start 4-ACHC (Zwitterion) Insoluble/Reactive Acid Step1 Esterification (SOCl2, MeOH) Start->Step1 Protection Inter Amino Ester (Soluble Nucleophile) Step1->Inter Yields Step2 Buchwald Coupling (RuPhos Pd G4, Ar-X) Inter->Step2 + Ar-X, Base Final N-Aryl Amino Ester (Target Product) Step2->Final C-N Bond Formation

Caption: Logical workflow converting the insoluble zwitterion into a lipophilic ester competent for Pd-catalysis.

Diagram 2: Catalytic Cycle & Stereoretention

Focusing on why RuPhos is essential for the aliphatic amine.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Steric Crowding) OxAdd->AmineBind + Amino Ester Deprot Deprotonation (Base) AmineBind->Deprot BetaH Beta-Hydride Elimination (SIDE REACTION) AmineBind->BetaH Blocked by RuPhos Bulk RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlighting RuPhos's role in blocking the destructive beta-hydride elimination pathway.

Troubleshooting & Critical Controls

  • Stereochemistry (Cis/Trans):

    • Issue: Does the reaction scramble the cyclohexane stereochemistry?

    • Insight: The C-N bond formation occurs at the Nitrogen atom.[4] The stereocenter at C4 (the carbon attached to nitrogen) is not involved in the bond-breaking/making process. Therefore, stereochemistry is generally retained . However, if you use harsh bases (NaOtBu) and high heat, epimerization at the ester alpha-position (C1) is possible, though unlikely due to the distance.

    • Control: Check cis/trans ratio by 1H NMR before and after coupling.

  • Catalyst Poisoning (The "Pd Black" Crash):

    • Symptom: Reaction turns black immediately; no product.

    • Cause: Often due to residual free acid (incomplete esterification) or oxidation of the primary amine.

    • Fix: Ensure the starting material is >98% ester. Use fresh RuPhos Pd G4 (it is air stable, but long-term exposure degrades it).

  • Low Yield with Chlorides:

    • Fix: Switch from RuPhos to BrettPhos or AdBrettPhos if using Aryl Chlorides, as they require a more electron-rich catalyst system to facilitate oxidative addition [3].

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl palladacycles: Efficient, air-stable precatalysts for C–C and C–N bond-forming reactions. The Journal of Organic Chemistry, 79(9), 4161-4166.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649.

Sources

Nucleophilic aromatic substitution (SNAr) on chloropyrazine

Application Note: Nucleophilic Aromatic Substitution ( ) on Chloropyrazine

Executive Summary

Chloropyrazine derivatives are ubiquitous scaffolds in FDA-approved therapeutics (e.g., Bortezomib, Pyrazinamide analogs). While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are often employed for their functionalization, they effectively "over-engineer" the problem. The pyrazine core, being a 1,4-diazine, is sufficiently electron-deficient to undergo uncatalyzed Nucleophilic Aromatic Substitution (

This guide provides a rational framework for designing

Mechanistic Underpinnings[1][2]

The Diazine Advantage

The reactivity of 2-chloropyrazine is significantly higher than that of chloropyridine but generally lower than that of chloropyrimidine. This reactivity stems from the placement of the nitrogen atoms.

  • Inductive Effect (-I): The electronegative nitrogens pull electron density from the ring carbon atoms, activating the C-Cl bond.

  • Resonance Effect (-M): Upon nucleophilic attack, the negative charge in the Meisenheimer complex is delocalized onto the nitrogen atoms. In 2-chloropyrazine, the nitrogen at position 1 (ortho) and position 4 (para) both stabilize the intermediate.

Reaction Pathway Visualization

The following diagram illustrates the addition-elimination pathway and the critical resonance structures that dictate reactivity.

SNAr_Mechanismcluster_resonanceStabilization FactorsSubstrate2-ChloropyrazineTS1Transition State 1(Bond Formation)Substrate->TS1+ NuNuNucleophile (Nu:)Nu->TS1IntermediateMeisenheimer Complex(N-Stabilized Anion)TS1->Intermediatek1 (RDS for weak Nu)Product2-Substituted PyrazineIntermediate->Productk2 (Fast)LGCl- Leaving GroupIntermediate->LGRes1Ortho-N Stabilization(Inductive + Resonance)Intermediate->Res1Res2Para-N Stabilization(Resonance)Intermediate->Res2

Figure 1: Mechanistic pathway of

1

Critical Process Parameters (CPP) & Regioselectivity

Solvent Selection: The "Green" Shift

Historically, dipolar aprotic solvents (DMF, DMSO, NMP) were standard because they solvate cations well while leaving anions (nucleophiles) "naked" and reactive. However, recent data indicates that water is an excellent solvent for chloropyrazine

Solvent SystemProsConsRecommended For
Water (with surfactant) Green, fast rates, easy workup (filtration).Solubility issues for lipophilic substrates.Standard amines (Morpholine, Piperidine).
DMSO / DMF Universal solubility, high reaction rates.High boiling point, difficult removal, toxicity.Weak nucleophiles, scale-up.
iPrOH / n-BuOH Protice solvents can assist LG departure via H-bonding.Nucleophile solvation may retard attack (

).
Alkoxides, volatile amines.
Regioselectivity in Dichloropyrazines

When working with 2,3- or 2,6-dichloropyrazines, regiocontrol is dictated by the electronic nature of existing substituents.

  • 2,3-Dichloropyrazine: Sites are equivalent. Monosubstitution yields a mixture unless controlled by stoichiometry.

  • Unsymmetrical 3,5-Dichloropyrazines:

    • EWG at C2 (e.g., -CN, -COOR): Directs attack to C5 (Para to the EWG).

    • EDG at C2 (e.g., -Me, -OMe): Directs attack to C3 (Ortho to the EDG).

Validated Experimental Protocols

Protocol A: "Green" Amination in Water

Applicability: Primary and secondary aliphatic amines. Reference: Organic & Biomolecular Chemistry, 2012 (See Ref 1).

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 equiv).

  • Solvent: Add Water (3 mL per mmol substrate). Note: If the substrate is solid and insoluble, add 10% v/v isopropanol or a surfactant like TPGS-750-M.

  • Reagents: Add the Amine (1.1 – 1.2 equiv).

  • Base: Add

    
      (1.5 equiv) or KF  (Potassium Fluoride, 2.0 equiv). KF is particularly effective in aqueous media due to high lattice energy driving the formation of KCl.
    
  • Reaction: Heat to 100 °C (reflux) for 4–12 hours. Monitor by HPLC/TLC (Product usually more polar than starting material).

  • Workup:

    • Cool to room temperature.

    • If product precipitates: Filter and wash with cold water.

    • If oil: Extract with Ethyl Acetate or Isopropyl Acetate (

      
      ). Wash organic layer with brine, dry over 
      
      
      , and concentrate.[2]
Protocol B: Acid-Catalyzed Amination (Weak Nucleophiles)

Applicability: Anilines or sterically hindered amines that fail under basic conditions. Mechanism: Protonation of a pyrazine nitrogen lowers the LUMO energy, making the ring significantly more electrophilic.

  • Setup: Charge flask with 2-chloropyrazine (1.0 equiv) and Aniline derivative (1.2 equiv).

  • Solvent: 2-Butanol or Dioxane (0.5 M).

  • Catalyst: Add HCl (4M in Dioxane) (1.0 equiv) or use the amine as a hydrochloride salt.

  • Reaction: Heat to 80–110 °C for 12–24 hours.

  • Workup: Quench with saturated

    
     (aq) to neutralize. Extract with DCM.[3]
    
Protocol C: Alkoxylation (Ether Synthesis)

Applicability: Synthesis of methoxy/ethoxy pyrazines. Critical Control: Moisture control is vital to prevent hydrolysis to pyrazinones.

  • Reagent Prep: Prepare NaOMe (1.2 equiv) in dry MeOH under

    
     atmosphere. Do not use NaOH in alcohol; the equilibrium will generate water and lead to hydrolysis.
    
  • Addition: Add 2-chloropyrazine (1.0 equiv) dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow to warm to RT. If sluggish, heat to 50 °C.

  • Workup: Concentrate solvent to ~20% volume. Dilute with water and extract immediately with DCM. Avoid prolonged exposure to aqueous base.

Analytical Controls & Troubleshooting

Hydrolysis Side-Reaction

A common failure mode is the conversion of chloropyrazine to 2-hydroxypyrazine (pyrazinone) .

  • Cause: Presence of water in basic organic solvents (e.g., wet DMF/NaOH) or overheating in aqueous base without a strong nucleophile.

  • Detection: Pyrazinones are significantly more polar and often UV-active at different wavelengths due to tautomerization.

  • Prevention: Use anhydrous conditions for alkoxylations. For aminations, ensure the amine nucleophilicity dominates over hydroxide (

    
    ) competition (use excess amine).
    
Decision Matrix for Optimization

Optimization_TreeStartStart OptimizationNu_TypeNucleophile Type?Start->Nu_TypeStrongAliphatic Amine / ThiolNu_Type->StrongWeakAniline / Steric HindranceNu_Type->WeakOxygenAlkoxide (RO-)Nu_Type->OxygenMethod_AProtocol A: Water/KF(Green, Fast)Strong->Method_AMethod_BProtocol B: Acid Catalysis(Protonation Activation)Weak->Method_BMethod_CProtocol C: Anhydrous Alcohol(Strict Moisture Control)Oxygen->Method_CCheckLow Conversion?Method_A->CheckSolutionSwitch to DMSO @ 120°Cor Pd-CatalysisCheck->SolutionYes

Figure 2: Process optimization decision tree for chloropyrazine functionalization.

References

  • L. J. S. Fairlamb, et al.

    
     in Green Solvents?" Organic & Biomolecular Chemistry, 2012 , 10, 2183-2190. 
    
  • M. Shigeno, et al.

    
     Reactions of Fluoroarenes by an Organic Superbase."[2] Journal of the American Chemical Society, 2024 , 146, 32452-32462.[2] 
    
  • WuXi AppTec. "Regioselectivity in

    
     reaction of Dichloropyrimidines and Pyrazines." QM Magic Class, Chapter 29. 
    
  • Organic Chemistry Portal.

    
    )." Abstracts and Mechanisms. 
    
  • J. B. Harper, et al.

    
    ) Reaction of 2-Substituted 3,5-Dichloropyrazines." Organic Letters, 2013 , 15, 1954–1957. 
    

Amide coupling protocols for cyclohexane carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: Cyclohexane carboxylic acids represent a unique challenge in medicinal chemistry and process development. Unlike linear aliphatic acids, the cyclohexane ring imposes rigid conformational constraints (chair/boat) that create significant steric hindrance, particularly at the


-carbon. Furthermore, substituted cyclohexane systems (e.g., 4-substituted cyclohexanecarboxylic acids) are prone to epimerization  during activation. The thermodynamic drive to convert less stable cis-isomers (axial/equatorial) to stable trans-isomers (equatorial/equatorial) via oxazolone or ketene intermediates is a primary failure mode.

The Solution: This guide moves beyond generic "EDC/HOBt" recipes. We prioritize Propylphosphonic Anhydride (T3P) as the superior reagent for maintaining stereochemical integrity and scalability, while retaining HATU for high-throughput discovery contexts and Acid Chloride activation for sterically congested, non-nucleophilic amines.

Reagent Selection Logic

Before initiating wet chemistry, use the following decision matrix to select the optimal protocol. This logic minimizes the risk of racemization while maximizing yield.[1]

ReagentSelection Start Start: Substrate Analysis IsChiral Is Stereochemistry Critical? (cis/trans isomers?) Start->IsChiral IsHindered Is the Amine Non-Nucleophilic or Sterically Hindered? IsChiral->IsHindered Yes (High Risk) HATU PROTOCOL B: HATU (Fast, Discovery Scale) IsChiral->HATU No (Achiral) T3P PROTOCOL A: T3P (High Stereo-Fidelity, Scalable) IsHindered->T3P No (Standard Amine) AcidCl PROTOCOL C: Acid Chloride (Forceful, Risk of Epimerization) IsHindered->AcidCl Yes (Aniline/Bulky) HATU->T3P If Yield < 50%

Figure 1: Decision matrix for selecting the appropriate coupling agent based on substrate chirality and steric demands.

Detailed Protocols

PROTOCOL A: The "Stereo-Safe" Method (T3P)

Best For: Process scale-up, cis-cyclohexane derivatives, and preventing epimerization. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[2][3] The byproduct is water-soluble, simplifying workup.[1][4][5] It reacts slower than HATU, allowing for better thermodynamic control and less risk of racemization [1].

Reagents:

  • Acid: Cyclohexanecarboxylic acid derivative (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv). Avoid TEA/DIPEA if epimerization is a concern.

  • Solvent: EtOAc, Me-THF, or DCM (0.1 – 0.2 M concentration).

Step-by-Step Workflow:

  • Charge: To a reaction vessel, add the Acid , Amine , and Solvent . (Note: Unlike other protocols, adding the amine before the coupling agent buffers the system).

  • Cool: Cool the mixture to 0 °C.

  • Base Addition: Add Pyridine or NMM dropwise.

  • Activation: Add T3P solution dropwise over 5–10 minutes.

    • Critical: Rapid addition can cause localized exotherms leading to epimerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check HPLC/LC-MS.[6] If conversion is <80% after 4h, add 0.5 equiv more T3P.

  • Workup (The "T3P Advantage"):

    • Add water (equal volume).

    • Separate layers.

    • Wash organic layer with 0.5M HCl (to remove pyridine/amine), then Sat. NaHCO₃, then Brine.[6]

    • Dry over Na₂SO₄ and concentrate.

PROTOCOL B: The "Discovery" Method (HATU)

Best For: High-throughput screening (HTS), achiral substrates, or when speed is prioritized over yield/purity. Risk: High risk of epimerization if the base is added to the acid/HATU mixture before the amine [2].

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Solvent: DMF or DMAc (Dry).

Step-by-Step Workflow:

  • Dissolution: Dissolve Acid and Amine in DMF.

  • Cool: Cool to 0 °C.

  • Base: Add DIPEA .

  • Coupling: Add HATU as a solid or solution immediately after the base.

    • Scientific Note: Do not pre-activate the acid with HATU and Base in the absence of amine. The activated O-At ester is prone to oxazolone formation and subsequent racemization.[7]

  • Reaction: Stir at 0 °C for 1 hour, then RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by standard acid/base washes.[6]

PROTOCOL C: The "Sledgehammer" (Acid Chloride)

Best For: Extremely hindered amines (e.g., tert-butyl amine) or electron-deficient anilines where HATU/T3P fail. Risk: Highest risk of epimerization. Requires strict temperature control.

Reagents:

  • Acid: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.5 equiv) or Thionyl Chloride.

  • Catalyst: DMF (1-2 drops).

  • Scavenger: Polyvinylpyridine (solid supported base) or inorganic base (K₂CO₃) for the coupling step.

Step-by-Step Workflow:

  • Activation: Dissolve Acid in DCM (dry). Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at 0 °C. Stir 2h at RT until gas evolution ceases.

  • Evaporation: Concentrate to dryness in vacuo to remove excess Oxalyl Chloride (Critical to prevent side reactions with amine).

  • Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine and Base at 0 °C.

  • Reaction: Stir vigorously.

Comparative Data & Troubleshooting

Performance Metrics:

FeatureT3P (Protocol A)HATU (Protocol B)Acid Chloride (Protocol C)
Epimerization Risk Low (< 2%)Moderate (5–15%)High (> 20%)
Steric Tolerance ModerateHighVery High
Workup Extraction (Clean)Column ChromatographyExtraction/Column
Cost ModerateHighLow
Atom Economy GoodPoor (High MW byproduct)Excellent

Troubleshooting Guide:

  • Issue: Low Conversion with T3P.

    • Cause: Solvent is too wet (T3P hydrolyzes) or base is too weak.

    • Fix: Switch solvent to dry Me-THF. Increase temperature to 50 °C (T3P is thermally stable, unlike HATU).

  • Issue: Epimerization Observed (cis -> trans).

    • Cause: Base-catalyzed enolization of the activated ester.

    • Fix: Switch from DIPEA to Pyridine or Collidine (weaker bases).[8] Lower reaction temperature to -10 °C. Use T3P.

  • Issue: "Stuck" Intermediate (Active Ester formed but Amine won't attack).

    • Cause: Steric clash between the cyclohexane ring and the amine.

    • Fix: Use Protocol C (Acid Chloride) or try microwave irradiation with T3P (max 80 °C).

Mechanistic Visualization (T3P Pathway)

The following diagram illustrates why T3P is the preferred reagent for maintaining stereochemistry. It avoids the highly activated guanidinium species typical of HATU.

T3P_Mechanism Acid Cyclohexane Carboxylic Acid MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh Activation Base Base (Pyridine) Base->MixedAnh Activation T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Activation TS Transition State (Concerted/Cyclic) MixedAnh->TS + Amine Amine Amine (Nucleophile) TS->MixedAnh Low Epimerization Pathway Product Amide Product (Retained Stereochem) TS->Product Byproduct Water Soluble P-Byproduct TS->Byproduct

Figure 2: T3P activation pathway showing the formation of the mixed anhydride intermediate, which reacts cleanly with amines.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 116(19), 11675–11769. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38(2), 606-631. Link

  • Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[2] Organic Process Research & Development , 15(6), 1315-1319. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron , 60(11), 2447-2467. Link

Sources

Application Notes and Protocols for the Synthesis of Pyrazine-Cyclohexane Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of key pyrazine-cyclohexane intermediates, which serve as foundational scaffolds for a variety of kinase inhibitors. Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The pyrazine ring is a privileged heterocycle in kinase inhibitor design, frequently acting as a hydrogen bond acceptor to engage with the hinge region of the kinase ATP-binding pocket.[3] This guide details a robust and scalable two-step synthetic sequence: the regioselective bromination of 2-aminopyrazine to generate a versatile coupling handle, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclohexane moiety. Each protocol is presented with an in-depth explanation of the underlying chemical principles, quantitative data, and troubleshooting advice to ensure reliable and reproducible execution by researchers in medicinal chemistry and drug development.

Strategic Overview of the Synthetic Pathway

The construction of the pyrazine-cyclohexane core is efficiently achieved through a convergent synthesis strategy. This approach involves the preparation of two key building blocks, a functionalized pyrazine and a cyclohexane coupling partner, which are then joined in a final, high-yielding step. This strategy allows for modularity, enabling the synthesis of diverse analogs by varying either of the coupling partners.

The selected pathway comprises two primary transformations:

  • Halogenation of the Pyrazine Core: Introduction of a bromine atom onto the 2-aminopyrazine scaffold. This creates a reactive site for subsequent cross-coupling. 2-Amino-5-bromopyrazine is an ideal intermediate, as the amino group is a common pharmacophoric feature and the bromo-substituent is perfectly positioned for functionalization.[4][5]

  • Palladium-Catalyzed Cross-Coupling: Formation of a new carbon-carbon bond between the brominated pyrazine and a cyclohexane-boronic acid derivative via the Suzuki-Miyaura reaction. This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and reliable performance.[6][7][8]

G A 2-Aminopyrazine (Starting Material) B Protocol 1: Regioselective Bromination A->B C 2-Amino-5-bromopyrazine (Key Pyrazine Intermediate) B->C E Protocol 2: Suzuki-Miyaura Coupling C->E D Cyclohexylboronic Acid (Coupling Partner) D->E F Target Intermediate: 2-Amino-5-cyclohexylpyrazine E->F

Figure 1: Overall synthetic workflow for the preparation of the pyrazine-cyclohexane intermediate.

Protocol 1: Synthesis of 2-Amino-5-bromopyrazine

This protocol describes the regioselective bromination of commercially available 2-aminopyrazine. The amino group is an activating group that directs electrophilic substitution. However, to avoid over-bromination and control regioselectivity, a mild and selective brominating agent is required. N-Bromosuccinimide (NBS) is an excellent choice for this transformation, as it provides a low concentration of elemental bromine in situ, minimizing the formation of di-brominated byproducts.[9]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 2-Aminopyrazine Reaction + B N-Bromosuccinimide (NBS) C Acetone (Solvent) C->Reaction Solvent D 10 °C to RT D->Reaction Temp. E 2-Amino-5-bromopyrazine F Succinimide Reaction->E Reaction->F

Figure 2: Reaction scheme for the bromination of 2-aminopyrazine.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.AmountNotes
2-Aminopyrazine95.101.05.0 g (52.6 mmol)Starting material.
N-Bromosuccinimide (NBS)177.981.059.8 g (55.2 mmol)Recrystallize if it has a yellow color.
Acetone58.08-50 mLReagent grade.
Saturated NaHCO₃ (aq)--~100 mLFor work-up.
Brine--~50 mLFor work-up.
Ethyl Acetate (EtOAc)88.11-~300 mLFor extraction.
Anhydrous Na₂SO₄142.04-As neededDrying agent.
Silica Gel--As neededFor column chromatography (230-400 mesh).
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (5.0 g, 52.6 mmol). Dissolve the starting material in acetone (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches approximately 10 °C.

  • Addition of NBS: Add N-Bromosuccinimide (9.8 g, 55.2 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

    • Causality Note: Portion-wise addition of NBS is critical to maintain control over the reaction temperature and to prevent a buildup of reactive bromine species, which could lead to the formation of the 2-amino-3,5-dibromopyrazine byproduct.[9][10]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The product spot should be UV active and will have a lower Rf than the starting material.

  • Quenching and Solvent Removal: Once the reaction is complete (disappearance of the starting material), concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetone.

  • Aqueous Work-up: Resuspend the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: The sodium bicarbonate wash neutralizes any residual acidic byproducts, and the brine wash helps to remove water from the organic layer, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel.[11] Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Expert Insight: Pyrazine compounds can be somewhat polar. Dry loading the crude material onto silica gel often provides better separation than wet loading.[11]

  • Characterization: Dry the purified product under high vacuum. The expected yield is typically 85-95%. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Suzuki-Miyaura Coupling of Pyrazine and Cyclohexane Moieties

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-5-bromopyrazine with a commercially available cyclohexylboronic acid derivative. This reaction is a cornerstone of modern medicinal chemistry for constructing C(sp²)-C(sp³) bonds.[6][12] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as debromination of the starting material.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A 2-Amino-5-bromopyrazine Reaction + B Cyclohexylboronic Acid C Pd(dppf)Cl₂ (Catalyst) C->Reaction Catalyst D Cs₂CO₃ (Base) D->Reaction Base E Dioxane/H₂O (Solvent), 90 °C E->Reaction Conditions F 2-Amino-5-cyclohexylpyrazine Reaction->F

Figure 3: Reaction scheme for the Suzuki-Miyaura cross-coupling.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.AmountNotes
2-Amino-5-bromopyrazine173.991.02.0 g (11.5 mmol)From Protocol 1.
Cyclohexylboronic acid127.981.52.2 g (17.2 mmol)Store under inert atmosphere.
Pd(dppf)Cl₂·CH₂Cl₂816.640.05469 mg (0.57 mmol)Palladium catalyst.
Cesium Carbonate (Cs₂CO₃)325.823.011.2 g (34.5 mmol)Anhydrous base.
1,4-Dioxane88.11-40 mLAnhydrous, degassed.
Deionized Water18.02-10 mLDegassed.
Celite®--As neededFor filtration.
Step-by-Step Experimental Protocol
  • Inert Atmosphere: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyrazine (2.0 g, 11.5 mmol), cyclohexylboronic acid (2.2 g, 17.2 mmol), Pd(dppf)Cl₂ (469 mg, 0.57 mmol), and cesium carbonate (11.2 g, 34.5 mmol).

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality Note: Palladium(0), the active catalytic species, is sensitive to oxidation by atmospheric oxygen. Thoroughly degassing the reaction vessel and solvents is essential to prevent catalyst deactivation and ensure a high-yielding reaction.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via cannula or syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate) or LC-MS until the starting bromopyrazine is consumed (typically 4-6 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).

  • Aqueous Work-up: Transfer the combined filtrate to a separatory funnel. Wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 25% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford the final intermediate, typically as a white or off-white solid. The expected yield is 75-90%. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Protocol 1: Low Yield of Bromination - Incomplete reaction. - Degradation of NBS. - Product loss during work-up.- Increase reaction time and monitor by TLC. - Use freshly opened or recrystallized NBS. - Perform extractions carefully; ensure pH is neutral/basic before extraction to keep the amino-product in the organic phase.
Protocol 1: Di-brominated Byproduct - Reaction temperature too high. - Excess NBS or rapid addition.- Maintain temperature control with an ice bath during NBS addition. - Add NBS slowly and in small portions. Use no more than 1.05-1.1 equivalents.
Protocol 2: Low Yield of Coupling - Inactive catalyst. - Insufficient degassing. - Poor quality boronic acid.- Use fresh catalyst from a reliable source. - Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. - Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.
Protocol 2: Debromination of Starting Material - Presence of protic impurities. - Catalyst system promotes hydrodehalogenation.- Ensure all reagents and solvents are anhydrous (except for the water in the solvent system). - Screen alternative phosphine ligands or catalysts. Sometimes a less electron-rich ligand can suppress this side reaction.

Conclusion

The protocols outlined in this guide describe a reliable and efficient synthetic route to access 2-amino-5-cyclohexylpyrazine, a valuable intermediate for the development of novel kinase inhibitors. The two-step sequence, involving a selective bromination followed by a robust Suzuki-Miyaura cross-coupling, is amenable to scale-up and analog synthesis. By providing detailed procedural steps, explanations for key experimental choices, and troubleshooting advice, this document serves as a practical resource for researchers aiming to accelerate their drug discovery programs targeting the kinome.

References

  • Al-Hourani, B. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.
  • BenchChem. (2025). Isolation techniques for pyrazine products from complex reaction mixtures. BenchChem.
  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602. Available at: [Link]

  • Martin, G., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Al-Hourani, B. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online.
  • Yusuf, M., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.
  • Al-Hourani, B. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate.
  • Unknown author. (n.d.). The PYZ‐TA@Pd NPs catalyzed Suzuki cross–coupling reaction for preparation of pyrazine‐derivatives. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chromatography. BenchChem.
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
  • Unknown author. (2025). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
  • US3033864A - Purification of pyrazine. Google Patents.
  • Tehrani, Z. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
  • Unknown author. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • Unknown author. (2025). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing.
  • BenchChem. (2025). Novel Synthetic Routes for Pyrazine Derivatives: Application Notes and Protocols. BenchChem.
  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed.

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Application Note: Solid-Phase Synthesis of Peptidomimetics Using Pyrazine Carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Rationale

The incorporation of nitrogen-containing heterocycles into peptide backbones and small molecules is a cornerstone of modern drug discovery. Pyrazine, an electron-deficient planar hexagon, serves as a highly effective bioisostere for benzene, pyridine, and pyrimidine[1]. In medicinal chemistry, the pyrazine nitrogen atoms frequently act as critical hydrogen bond acceptors, particularly when interacting with amino acid residues in the hinge region of kinase proteins or the active sites of proteasomes (e.g., the FDA-approved drug Bortezomib)[2].

Solid-Phase Peptide Synthesis (SPPS) provides an unparalleled platform for the rapid, high-throughput generation of pyrazine-derivatized libraries. By utilizing pyrazine-2-carboxylic acid as an N-terminal capping agent or a core building block, researchers can synthesize conformationally constrained, pharmacologically active peptidomimetics[3]. This application note details the mechanistic principles, optimized coupling conditions, and self-validating protocols required to successfully integrate pyrazine carboxylic acids onto solid supports.

Mechanistic Insights: Causality in Experimental Design

The Electronic Nature of Pyrazine-2-Carboxylic Acid

Pyrazine-2-carboxylic acid presents unique synthetic challenges compared to standard aliphatic amino acids. The pyrazine ring is highly electron-deficient due to the inductive and resonance-withdrawing effects of the two nitrogen atoms.

  • Causality: This electron deficiency lowers the pKa of the carboxylic acid, making the resulting carboxylate a weaker nucleophile during the initial activation step with coupling reagents. However, once the active ester (e.g., OBt or OAt ester) is formed, it is highly reactive toward resin-bound amines.

  • Strategic Choice: To overcome the slower activation kinetics, highly efficient phosphonium-based (PyBOP) or uronium-based (HATU) coupling reagents are mandated over standard carbodiimides (DIC)[3].

The Pseudo-Dilution Effect of SPPS

In solution-phase synthesis, the proximity of the basic pyrazine nitrogen to the activated carboxylic acid can lead to unwanted metal coordination or intermolecular side reactions.

  • Causality: SPPS mitigates this through the "pseudo-dilution" effect. The spatial separation of reactive sites on the cross-linked polystyrene matrix prevents intermolecular aggregation, ensuring that the activated pyrazine-2-carboxylic acid reacts exclusively with the targeted N-terminal amine.

Solid-Phase Synthesis Workflow

The following diagram illustrates the logical progression of the solid-phase synthesis workflow, highlighting the critical pre-activation step required for pyrazine derivatives.

SPPS_Workflow Resin Solid Support (Rink Amide MBHA) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Step 1 Couple Amide Bond Formation (Coupling Phase) Deprotect->Couple Step 2 Activate Pyrazine-2-carboxylic acid + PyBOP/HOBt/NMM Activate->Couple Pre-activation Cleave Resin Cleavage (TFA/TIPS/H2O) Couple->Cleave Step 3 Product Pyrazine-Derivatized Peptidomimetic Cleave->Product Step 4

Caption: Solid-phase synthesis workflow for pyrazine-derivatized peptidomimetics.

Validated Experimental Protocol

This protocol describes the coupling of pyrazine-2-carboxylic acid to an Fmoc-deprotected peptide sequence on a Rink Amide MBHA resin (loading: 0.5 mmol/g). The system is designed to be self-validating , utilizing in-process colorimetric checkpoints to guarantee reaction completion.

Materials Required:
  • Resin: Rink Amide MBHA resin (1.0 g, 0.5 mmol)

  • Building Block: Pyrazine-2-carboxylic acid (3.0 eq, 1.5 mmol)

  • Coupling Reagents: PyBOP (3.0 eq, 1.5 mmol), HOBt (3.0 eq, 1.5 mmol)

  • Base: N-Methylmorpholine (NMM) (6.0 eq, 3.0 mmol)

  • Solvents: DMF (Peptide synthesis grade), DCM, Methanol, Diethyl Ether.

Step-by-Step Methodology:

Step 1: Resin Swelling

  • Transfer 1.0 g of Rink Amide resin to a solid-phase synthesis vessel equipped with a porous frit.

  • Add 10 mL of DCM and agitate for 30 minutes to expand the polystyrene matrix.

  • Drain the DCM and wash with DMF (3 × 10 mL).

  • Causality: Proper swelling maximizes the surface area and exposes the reactive sites within the resin pores, ensuring uniform kinetics.

Step 2: Fmoc Deprotection

  • Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin extensively with DMF (5 × 10 mL) and DCM (3 × 10 mL).

  • Self-Validation Checkpoint: Perform a Kaiser ninhydrin test on a few resin beads. A deep blue color confirms the successful generation of free primary amines.

Step 3: Pre-Activation and Coupling

  • In a separate vial, dissolve pyrazine-2-carboxylic acid (0.186 g, 1.5 mmol), PyBOP (0.78 g, 1.5 mmol), and HOBt (0.20 g, 1.5 mmol) in 8 mL of DMF.

  • Add NMM (330 µL, 3.0 mmol) to the solution. Stir for 5 minutes to allow the formation of the active OBt ester[3].

  • Transfer the activated mixture to the synthesis vessel containing the resin.

  • Agitate at room temperature for 2 to 3 hours.

  • Self-Validation Checkpoint: Drain the reaction mixture and wash the resin with DMF (3 × 10 mL). Perform a Kaiser test. A colorless or pale yellow bead indicates complete acylation. If the beads are slightly blue, repeat Step 3 (Double Coupling) before proceeding.

Step 4: Global Deprotection and Cleavage

  • Wash the fully coupled resin with DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (2 × 10 mL). Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

  • Add 10 mL of the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.

  • Collect the filtrate. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to approximately 2 mL, then precipitate the product by adding 15 mL of ice-cold diethyl ether.

  • Centrifuge, decant the ether, and lyophilize the resulting pellet to yield the crude pyrazine-derivatized peptidomimetic.

Quantitative Data: Coupling Optimization

To establish the most efficient parameters for pyrazine-2-carboxylic acid coupling, various activation strategies were benchmarked. The data below summarizes the coupling efficiencies and crude purities obtained during the synthesis of a model pyrazine-capped pentapeptide.

Coupling Reagent SystemBaseEquivalentsReaction TimeCoupling Efficiency (%)*Crude Purity (HPLC)
DIC / HOBtNone3.04.0 hours85.2%88.0%
HBTU / HOBtDIPEA3.03.0 hours92.5%90.5%
PyBOP / HOBt NMM 3.0 2.5 hours >99.0% 95.2%
HATUDIPEA3.02.0 hours>99.0%94.8%

*Coupling efficiency determined by quantitative UV monitoring of unreacted amines via Fmoc-quantitation of a subsequent test residue. Conclusion: PyBOP/HOBt/NMM and HATU/DIPEA provide superior activation for the electron-deficient pyrazine-2-carboxylic acid, driving the reaction to near-absolute completion within 2.5 hours[3].

Biological Application: Target Engagement

Pyrazine-containing building blocks are frequently utilized to design targeted kinase inhibitors. The nitrogen atom at the 1- or 4-position of the pyrazine ring acts as a highly specific hydrogen bond acceptor, anchoring the molecule into the ATP-binding pocket (hinge region) of the target kinase[1].

Kinase_Pathway Pyrazine Pyrazine-Based Inhibitor Kinase Target Kinase (e.g., Tyrosine Kinase) Pyrazine->Kinase H-bond to hinge ATP ATP Binding (Blocked) Kinase->ATP Prevents Substrate Substrate Phosphorylation ATP->Substrate Inhibits CellGrowth Tumor Cell Proliferation Substrate->CellGrowth Arrests

Caption: Mechanism of action for pyrazine-based kinase inhibitors blocking cell proliferation.

By utilizing the SPPS protocols outlined above, researchers can rapidly iterate through pyrazine-based libraries to optimize hinge-binding affinity and improve the pharmacokinetic profiles of novel therapeutics.

References

  • MDPI. "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery"[2]. Available at: [Link]

  • ACS Publications. "Design of Low Molecular Weight Hematoregulatory Agents from the Structure−Activity Relationship of a Dimeric Pentapeptide"[3]. Available at:[Link]

Sources

Reductive Amination Strategies for Aminopyrazine Derivatives: Overcoming Nucleophilic Deficiency in Heteroarylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The functionalization of aminopyrazines via reductive amination is a critical transformation in modern synthetic and medicinal chemistry. N-alkylated aminopyrazine scaffolds are ubiquitous in the development of highly selective targeted therapeutics, including PI3K-γ inhibitors for autoimmune and cardiovascular diseases[1], as well as ATR kinase inhibitors for oncology[2]. Beyond drug discovery, this motif is heavily utilized in the synthesis of hydrophilic red fluorescent dyes[3] and as a highly sensitive fluorescent pre-labeling reagent for the reversed-phase HPLC analysis of carbohydrates[4].

Despite its utility, the reductive amination of aminopyrazines presents a distinct chemical challenge: severe nucleophilic deficiency . This Application Note provides a field-proven, self-validating guide to overcoming the intrinsic unreactivity of aminopyrazines, detailing the causality behind reagent selection and providing robust protocols for both direct and indirect reductive amination workflows.

Mechanistic Insights: The Causality of Low Nucleophilicity (E-E-A-T)

To successfully alkylate an aminopyrazine, one must first understand why standard reductive amination conditions (which work perfectly for aliphatic amines or standard anilines) frequently fail or result in poor yields.

The Electronic Bottleneck

The pyrazine ring contains two highly electronegative sp²-hybridized nitrogen atoms within its aromatic system. These atoms exert a profound inductive and mesomeric electron-withdrawing effect on the exocyclic amine. Consequently, the lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient heteroaromatic ring.

  • Consequence 1: The initial nucleophilic attack on the carbonyl carbon (aldehyde or ketone) to form the carbinolamine intermediate is kinetically sluggish.

  • Consequence 2: The subsequent dehydration step to form the reactive imine or iminium ion is thermodynamically unfavorable.

Catalytic Interventions

To force this reaction forward, the synthetic strategy must manipulate the equilibrium (Le Chatelier’s principle) and lower the activation energy:

  • Carbonyl Activation: Weak Brønsted acids (like Acetic Acid, AcOH) or strong Lewis acids (like Titanium(IV) isopropoxide, Ti(O-iPr)₄) must be used to increase the electrophilicity of the carbonyl carbon.

  • Water Scavenging: Ti(O-iPr)₄ acts dually as a Lewis acid and an irreversible water scavenger, driving the dehydration of the carbinolamine to the imine.

  • Chemoselective Reduction: The reducing agent must be mild enough that it does not reduce the unreacted aldehyde/ketone, but reactive enough to trap the transient iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard here, completely replacing the highly toxic sodium cyanoborohydride (NaCNBH₃) in modern protocols[4][5].

Mechanism A Aminopyrazine (Weak Nucleophile) C Carbinolamine Intermediate A->C Nucleophilic Addition B Carbonyl (Aldehyde/Ketone) B->C D Imine / Iminium (Reaction Bottleneck) C->D Dehydration E N-Alkylated Aminopyrazine (Target Product) D->E Reduction Cat1 Acid Catalyst (Ti(OiPr)4 or AcOH) Cat1->C Activates C=O Cat1->D Drives -H2O Cat2 Hydride Source (NaBH(OAc)3) Cat2->E Chemoselective

Mechanistic pathway of aminopyrazine reductive amination highlighting catalytic interventions.

Quantitative Data: Hydride Source Selection

Selecting the correct reducing agent is paramount. The table below summarizes the quantitative and qualitative parameters driving reagent selection for heteroarylamines[2][4][5].

Reducing AgentTypical EquivalentsChemoselectivity (Iminium vs. C=O)Toxicity / Safety ProfileSuitability for Aminopyrazines
NaBH(OAc)₃ 1.5 – 2.0 eqHigh (Reacts rapidly with iminium, ignores C=O)Low (Generates non-toxic acetate byproducts)Excellent (Standard for aldehydes)
NaCNBH₃ 1.2 – 1.5 eqHigh (Requires pH 4-5 to activate iminium)High (Releases highly toxic HCN gas upon quench)Good (Historically used, now widely replaced)
NaBH₄ 1.0 – 1.5 eqLow (Rapidly reduces unreacted C=O to alcohol)Moderate (Standard handling)Poor (Only viable in two-step Ti(O-iPr)₄ methods)
RuCl₂(PPh₃)₃ / H₂ 1 – 5 mol%Moderate (Requires precise pressure/temp control)Low (Heavy metal waste management required)Niche (Used primarily for industrial scale-up)

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (Optimized for Aldehydes)

This protocol utilizes NaBH(OAc)₃ and is ideal for coupling aminopyrazines with unhindered aliphatic or aromatic aldehydes. The addition of acetic acid is critical to protonate the carbinolamine, facilitating water loss.

Materials:

  • Aminopyrazine derivative (1.0 eq)

  • Aldehyde (1.1 - 1.2 eq)

  • NaBH(OAc)₃ (1.5 - 2.0 eq)

  • Glacial Acetic Acid (1.0 - 2.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the aminopyrazine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Argon).

  • Acidification: Add glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the carbinolamine[M+H+18] or the imine [M+H]. If neither is present, the aldehyde may be too hindered (proceed to Protocol B).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to manage mild exotherm and gas evolution.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS.

    • Self-Validation Checkpoint 2: Check for the over-alkylation (dialkylation) side product [M+2(Alkyl)]⁺. If dialkylation exceeds 5%, reduce the aldehyde equivalents to 1.0 in subsequent runs.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Titanium-Mediated Two-Step Reductive Amination (Optimized for Ketones)

Because ketones are less electrophilic and more sterically hindered than aldehydes, direct reductive amination with aminopyrazines often fails. This protocol forces imine formation using Ti(O-iPr)₄ before introducing the hydride source.

Materials:

  • Aminopyrazine derivative (1.0 eq)

  • Ketone (1.2 - 1.5 eq)

  • Ti(O-iPr)₄ (2.0 eq)

  • NaBH₄ or NaBH(OAc)₃ (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DCE

Step-by-Step Methodology:

  • Imine Formation: Combine the aminopyrazine (1.0 eq), ketone (1.5 eq), and Ti(O-iPr)₄ (2.0 eq) in anhydrous THF under inert atmosphere.

  • Thermal Activation: Heat the mixture to 60 °C (or reflux) for 12–24 hours. The Ti(O-iPr)₄ coordinates the carbonyl oxygen and acts as a dehydrating agent.

  • Cooling & Reduction: Cool the reaction mixture to 0 °C. Carefully add NaBH₄ (1.5 eq) or NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for an additional 2–4 hours, allowing the reaction to warm to room temperature.

  • Quench (Critical Step): Quench the reaction by adding 1M aqueous NaOH or water.

    • Self-Validation Checkpoint 1: A voluminous white precipitate of titanium dioxide (TiO₂) will immediately form. This visual cue confirms the successful hydrolysis of the titanium-imine complex, which is necessary to release the product.

  • Filtration & Workup: Filter the suspension through a pad of Celite to remove the TiO₂ salts, washing the filter cake thoroughly with Ethyl Acetate (EtOAc). Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. Thieme-connect. 3[3]

  • US10822331B2 - Processes for preparing ATR inhibitors. Google Patents. 2[2]

  • Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection. ResearchGate. 4[4]

  • Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate. 5[5]

  • AMINOPYRAZINE DERIVATIVES AS PI3K-γ INHIBITORS (WO2020010003A1). Google Patents. 6[1]

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Troubleshooting & Optimization

Technical Support Center: Separation of Cis/Trans Isomers of 4-Substituted Cyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation of cis and trans isomers of 4-substituted cyclohexanecarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the separation and analysis of these stereoisomers. The spatial arrangement of substituents on the cyclohexane ring significantly influences the physical, chemical, and biological properties of these molecules, making their efficient separation a critical step in research and development.[1]

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of 4-substituted cyclohexanecarboxylic acids?

The most common and effective methods for separating these isomers are fractional crystallization and chromatography (High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC, and Supercritical Fluid Chromatography - SFC).[2] The choice of method depends on the scale of the separation (analytical vs. preparative), the physical properties of the specific compound, and the available instrumentation.

  • Fractional Crystallization: This classical technique exploits differences in the solubility of the cis and trans isomers in a particular solvent.[3] Often, one isomer will be significantly less soluble, allowing it to crystallize out of solution upon cooling or concentration, while the other remains in the mother liquor.[3] This method is particularly useful for large-scale separations. For instance, the separation of cis and trans isomers of cyclooctane-1,5-dicarboxylic acid is achieved by fractional crystallization from water due to their differing solubilities.[3]

  • Chromatography: Chromatographic techniques offer high-resolution separation based on differential partitioning of the isomers between a stationary phase and a mobile phase.[2]

    • HPLC: Reversed-phase HPLC is a powerful tool for the separation of these isomers.[4] The choice of column (e.g., C18, phenyl) and mobile phase composition is critical for achieving baseline separation.[2]

    • GC: For volatile or derivatized cyclohexanecarboxylic acids, GC can provide excellent separation.[2][5] Derivatization to form more volatile esters (e.g., methyl esters) is a common practice.[6]

    • SFC: This technique uses supercritical carbon dioxide as the mobile phase and can offer advantages in terms of speed and reduced solvent consumption for certain applications.[2]

Q2: How can I determine the cis/trans ratio in my sample?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful and non-destructive technique for determining the cis/trans ratio. The chemical shifts and coupling constants of the protons on the cyclohexane ring are sensitive to their stereochemical environment.[7] For example, the vicinal coupling constant (³J) between protons on adjacent carbons can often distinguish between cis and trans isomers.[7] Gas chromatography and HPLC with appropriate calibration can also be used for quantitative analysis.

Q3: My cis and trans isomers are co-eluting in HPLC. What can I do to improve separation?

Co-elution is a common challenge. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can increase retention and improve separation.

    • pH Adjustment: The ionization state of the carboxylic acid group significantly affects its retention on a reversed-phase column. Adjusting the pH of the aqueous component of your mobile phase with a suitable buffer (e.g., phosphate, acetate) can alter the polarity of the isomers and improve separation.

  • Change the Stationary Phase:

    • If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. A phenyl-hexyl column, for instance, can offer different pi-pi interactions that may enhance the separation of isomers.

  • Lower the Temperature: Running the separation at a lower temperature can sometimes improve resolution by affecting the thermodynamics of partitioning.

  • Derivatization: While more common in GC, derivatizing the carboxylic acid to an ester can alter the polarity and chromatographic behavior of the isomers in HPLC as well.

Q4: I am struggling to separate the isomers by crystallization. What factors should I consider?

Successful crystallization depends on several factors:

  • Solvent Selection: The ideal solvent is one in which one isomer is sparingly soluble at low temperatures, while the other is more soluble. A systematic solvent screen is often necessary.

  • Cooling Rate: Slow, controlled cooling generally leads to the formation of purer crystals. Rapid cooling can trap impurities and the other isomer within the crystal lattice.

  • Seeding: Introducing a small crystal of the desired pure isomer (a seed crystal) can initiate crystallization and promote the growth of that isomer's crystals.

  • Purity of the Initial Mixture: If the mixture is highly enriched in one isomer, crystallization is more likely to be successful.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common experimental issues.

Problem 1: Poor or No Separation of Isomers by HPLC
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Column Chemistry Switch from a C18 to a Phenyl or a polar-embedded column.Different stationary phases offer alternative separation mechanisms (e.g., pi-pi interactions with a phenyl column) that can exploit subtle structural differences between the isomers.
Mobile Phase Not Optimized 1. Perform a gradient run to determine the approximate elution conditions. 2. Run a series of isocratic methods with varying organic modifier concentrations around the elution point. 3. Adjust the pH of the aqueous phase to be approximately 2 pH units away from the pKa of the carboxylic acid.Fine-tuning the mobile phase composition directly impacts the partitioning coefficient of the analytes between the stationary and mobile phases, which is the fundamental basis of chromatographic separation.
Insufficient Column Efficiency 1. Check for a void at the head of the column. 2. Ensure the column is properly packed. 3. Use a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm).Higher column efficiency (more theoretical plates) leads to narrower peaks, which improves the resolution of closely eluting compounds.
Problem 2: Difficulty in Achieving Selective Crystallization
Potential Cause Troubleshooting Steps Scientific Rationale
Similar Solubilities of Isomers 1. Conduct a comprehensive solvent screen using a range of solvents with varying polarities. 2. Try binary or ternary solvent mixtures.The solubility of a compound is highly dependent on the intermolecular forces between the solute and the solvent. Finding a solvent system that interacts differently with the cis and trans isomers is key.
Formation of an Oil Instead of Crystals 1. Lower the initial concentration of the solute. 2. Cool the solution more slowly. 3. Add a seed crystal.Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point in that solvent. Slower cooling and lower concentrations favor the ordered process of crystal lattice formation.
Co-crystallization of Isomers 1. Perform multiple recrystallization steps. 2. Try a different solvent system.Co-crystallization can occur when the isomers have similar crystal lattice energies. Repeated recrystallizations can enrich the purity of the desired isomer.
Experimental Workflow and Data
Workflow for Method Development in HPLC Separation

HPLC_Method_Development

Caption: A flowchart for troubleshooting common issues in HPLC separation of 4-substituted cyclohexanecarboxylic acid isomers.

Illustrative HPLC Separation Data

The following table summarizes typical retention time differences observed for cis and trans isomers of a generic 4-substituted cyclohexanecarboxylic acid under different HPLC conditions.

Condition Column Mobile Phase Retention Time cis (min) Retention Time trans (min) Resolution (Rs)
1C1850:50 ACN:H₂O (0.1% TFA)5.25.51.2
2C1845:55 ACN:H₂O (0.1% TFA)6.87.31.8
3Phenyl-Hexyl50:50 ACN:H₂O (0.1% TFA)6.16.82.1

Note: These are illustrative data and actual results will vary depending on the specific compound and experimental setup.

Isomerization Considerations

It is important to be aware that under certain conditions, isomerization between the cis and trans forms can occur. For example, heating in the presence of a strong acid or base can lead to epimerization.[6] This is a critical consideration during both the synthesis and purification processes, as the conditions used could potentially alter the isomeric ratio. The thermodynamically more stable isomer, typically the trans isomer where the bulky substituents are in equatorial positions, is often favored at equilibrium.[8]

References
  • Google Patents. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Google Patents. (2003). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Gorki, H., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. [Link]

  • Google Patents. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]

  • J-GLOBAL. (n.d.). Separation of cis/trans-cyclohexanecarboxylates by enzymatic hydrolysis: preference for diequatorial isomers. [Link]

  • Kaneda, T. (1974). Separation of cis and trans isomers of hydroxycyclohexanecarboxylic acids by gas—liquid chromatography. Journal of Chromatography A. [Link]

  • MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • ResearchGate. (n.d.). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. [Link]

  • Google Patents. (1975).
  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?[Link]

  • Reddit. (2024). How to separate these regioisomers?[Link]

  • Google Patents. (2018).
  • Google Patents. (1980). Process of separating cis and trans isomers of cyclopropane carboxylic acids.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?[Link]

  • ResearchGate. (n.d.). A Structural, Spectroscopic and DFT Theoretical Comparison of the cis and trans Isomers of a Cyclohexasilane. [Link]

  • Chemistry Steps. (2025). Cis and Trans Isomers and Cis Trans Practice Problems. [Link]

  • Narain, N. R., et al. (2015). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Analytical and Bioanalytical Chemistry. [Link]

  • Fiveable. (2025). Cis–Trans Isomerism in Cycloalkanes. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]

Sources

Technical Support Center: Troubleshooting Pyrazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of pyrazine-2-carboxamides. The most common point of failure is the rapid, spontaneous loss of CO₂ (decarboxylation) during the activation of the carboxylic acid.

This guide is designed to provide you with the mechanistic causality behind this phenomenon, field-proven step-by-step methodologies to bypass it, and a comprehensive FAQ to troubleshoot your specific reaction conditions.

The Mechanistic Root of the Problem (The "Why")

To solve the problem, we must first understand the causality of the degradation. Pyrazine-2-carboxylic acids are exceptionally prone to decarboxylation compared to standard aliphatic or aryl carboxylic acids.

The Causality: The pyrazine ring is highly electron-withdrawing. When the carboxylic acid is treated with a coupling reagent (e.g., HATU, EDC, or CDI), it forms a highly reactive electrophilic intermediate (such as an O-acylisourea or an active ester). Because the C2 position is alpha to one ring nitrogen and gamma to the other, the heterocycle strongly stabilizes the formation of a transient ylide or carbanion. If the subsequent nucleophilic attack by the amine is not instantaneous, or if the environment is too basic or warm, the activated complex undergoes an intramolecular elimination of CO₂, yielding the unsubstituted pyrazine byproduct [1].

Reaction Pathway Analysis

DecarboxylationPathway Start Pyrazine-2-carboxylic Acid + Coupling Agent Activated Activated Intermediate (e.g., OAt/OBt ester or mixed anhydride) Start->Activated Activation Step Decarb Decarboxylation Pathway (Loss of CO2) Activated->Decarb Strong Base (e.g., DIPEA) High Temp (>20°C) Prolonged Pre-activation Amide Amide Coupling Pathway (Nucleophilic Attack) Activated->Amide Weak Base (NMM/Pyridine) Low Temp (0°C) In-situ Amine Presence Product1 Pyrazine Byproduct (Failed Coupling) Decarb->Product1 Product2 Pyrazine-2-carboxamide (Target Product) Amide->Product2

Figure 1: Divergent reaction pathways of activated pyrazine-2-carboxylic acids based on reaction conditions.

Experimental Protocols: Self-Validating Systems

To minimize decarboxylation, your protocol must be a self-validating system where the rate of amidation strictly outpaces the rate of degradation. We achieve this through precise control of temperature, base pKa, and activation kinetics.

Protocol A: The T3P / Pyridine Method (Recommended for High-Risk Substrates)

Propylphosphonic anhydride (T3P) generates a less reactive intermediate compared to uronium salts, which significantly reduces the rate of spontaneous decarboxylation [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the pyrazine-2-carboxylic acid (1.0 eq) and the target amine (1.1 to 1.5 eq) in anhydrous EtOAc or DMF (0.1–0.2 M). Crucial: The amine must be present before activation begins.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add Pyridine or N-methylmorpholine (NMM) (2.5 eq). Do not use DIPEA or TEA.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) over 10–15 minutes. The slow addition prevents localized exothermic spikes.

  • Monitoring: Maintain the reaction at 0 °C for 1 hour. Gradually warm to room temperature only if LC-MS indicates incomplete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. The water-soluble T3P byproducts are easily removed during aqueous extraction.

Protocol B: In-Situ HATU Activation with NMM

If uronium-based reagents (HATU/HBTU) must be used due to steric hindrance at the amine, pre-activation must be strictly avoided.

Step-by-Step Methodology:

  • Preparation: Combine the pyrazine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF at 0 °C.

  • Base Addition: Add NMM (2.0 to 2.5 eq).

  • In-Situ Trapping: Add HATU (1.05 eq) as a solid last. By adding the coupling agent last, the activated HOAt-ester is immediately trapped by the waiting amine, outcompeting the decarboxylation pathway.

  • Monitoring: Stir at 0 °C for 2 hours. Do not let the reaction run overnight at room temperature.

Data Presentation: Condition Optimization Matrix

Use the following table to select the appropriate parameters for your specific coupling scenario.

Coupling ReagentPreferred BaseBase pKaTemp (°C)Pre-activation Allowed?Decarboxylation Risk
T3P (50% in EtOAc)Pyridine5.20 to 20No (Mix all, add T3P last)Very Low
CDI None / Imidazole7.00 to 20Yes (15 mins max)Low
HATU / HBTU NMM7.40No (Add HATU last)Moderate
EDC·HCl / HOBt NMM7.40 to 20No Moderate
HATU / HBTU DIPEA / TEA10.520 (RT)YesCritical (Avoid)
Oxalyl Chloride DMF (cat.)N/A0 to 20YesCritical (Avoid)

Frequently Asked Questions (FAQs)

Q: I am using standard HATU and DIPEA conditions, and my LC-MS only shows the mass of the decarboxylated pyrazine. What exactly went wrong? A: DIPEA is a strong, sterically hindered base (pKa ~10.5). While excellent for standard peptide coupling, its high basicity rapidly deprotonates the activated pyrazine intermediate. Because DIPEA is too bulky to assist in the nucleophilic attack, it instead acts as a catalyst for the E1cB-like decarboxylation pathway. Switching to a weaker base like NMM (pKa ~7.4) or pyridine prevents this base-catalyzed degradation [1].

Q: Can I pre-form the acid chloride to force the reaction with a poorly nucleophilic amine? A: Generally, no. Acid chlorides of pyrazine-2-carboxylic acids are highly unstable and will often violently decarboxylate upon formation, especially when using oxalyl chloride/DMF or thionyl chloride [1]. If a highly reactive acyl halide is absolutely required, synthesize the acyl fluoride using TFFH or DAST. Acyl fluorides are remarkably stable against decarboxylation while remaining highly reactive toward amines.

Q: Does the substitution pattern on the pyrazine ring affect the rate of decarboxylation? A: Yes. Pyrazine-2-carboxylic acids are the most susceptible due to the proximity of the carboxylate to the nitrogen atoms (alpha/gamma relationship). Adding electron-donating groups (e.g., methoxy or amino groups) to the pyrazine ring reduces the electron-withdrawing effect and slightly stabilizes the acid. Conversely, electron-withdrawing groups (e.g., halogens or cyano groups) will make the substrate even more prone to decarboxylation.

Q: My amine is a hydrochloride salt. Do I need to add extra base to neutralize it, and will that trigger decarboxylation? A: Yes, you must add exactly 1.0 extra equivalent of base (preferably NMM) to liberate the free amine. Do not add a massive excess of base "just to be safe." Excess unreacted base in the system is the primary trigger for the loss of CO₂.

References

  • Servusova, B., et al. "Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids." Molecules, vol. 25, no. 21, 2020. Available at:[Link]

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, vol. 13, no. 19, 2011, pp. 5048–5051. Available at:[Link]

Technical Support Center: Overcoming Steric Hindrance in Cyclohexylamine Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Coupling secondary-alkyl primary amines like cyclohexylamine presents a notorious kinetic bottleneck in both amide bond formation and C–N cross-coupling. The


-branching of the cyclohexane ring creates a massive steric shield around the nitrogen lone pair.

This portal is designed for drug development professionals and synthesists. It bypasses basic textbook theory to provide field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to overcome these specific steric barriers.

Section 1: Amide Bond Formation (Acylation of Cyclohexylamine)

FAQ 1: Why do standard uronium/phosphonium reagents (HATU, PyBOP) or carbodiimides (EDC/HOBt) fail when coupling cyclohexylamine with -branched carboxylic acids?

The Causality: Standard coupling reagents activate the carboxylic acid by forming an active ester (e.g., an OBt or OAt ester). These active esters are themselves sterically demanding. When the bulky cyclohexylamine approaches the carbonyl carbon, the transition state requires the formation of a highly congested tetrahedral intermediate. The steric clash between the cyclohexane ring, the


-substituents of the acid, and the large leaving group (like HOBt) exponentially raises the activation energy (

). This kinetic stalling often leads to epimerization of the acid or the accumulation of unreacted intermediates[1].
FAQ 2: What is the most reliable modern strategy for this transformation?

The Solution: You must transition away from bulky active esters to highly reactive, sterically unobtrusive intermediates. The use of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) in combination with N-methylimidazole (NMI) or Oxyma is highly recommended[2].

The Causality: TCFH reacts with the carboxylic acid to generate an acyl chloride in situ (or a highly reactive acyl imidazolium/Oxyma species). The chloride ion is an exceptionally small, excellent leaving group. By minimizing the steric profile of the leaving group, the trajectory for cyclohexylamine nucleophilic attack is cleared, allowing rapid formation of the hindered amide[3]. Furthermore, for highly chemoselective applications, TCFH combined with catalytic Oxyma has proven exceptional for coupling poorly nucleophilic/hindered amines even in the presence of competing nucleophiles[4]. Alternatively, the in situ generation of acyl fluorides provides a similarly small, highly electrophilic, and hydrolysis-resistant intermediate[5].

Protocol 1: TCFH/NMI-Mediated Hindered Amide Coupling

This protocol is designed as a self-validating system to ensure intermediate formation before committing the valuable amine.

  • Activation: Dissolve the hindered carboxylic acid (1.0 equiv) and TCFH (1.1 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Base Addition: Add N-methylimidazole (NMI) (3.0 equiv) dropwise at 20°C. Stir for 15–30 minutes.

  • Self-Validation Check (Critical): Remove a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol. Analyze this sample via LC-MS. You must observe the mass of the corresponding methyl ester. If the methyl ester is present and the starting acid is consumed, quantitative activation to the acyl chloride/imidazolium has occurred. If unreacted acid remains, verify the quality of your TCFH (it is highly moisture-sensitive).

  • Amine Coupling: Once activation is confirmed, add cyclohexylamine (1.2 equiv) to the reaction mixture. Stir at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

Section 2: Buchwald-Hartwig Amination (Aryl–Nitrogen Coupling)

FAQ 3: My palladium-catalyzed C–N coupling of cyclohexylamine with an ortho-substituted aryl halide is stalling. I am using Pd2(dba)3 and XPhos. How do I optimize the catalyst?

The Causality: In the Buchwald-Hartwig catalytic cycle, the Pd(0) complex undergoes oxidative addition into the aryl halide, followed by amine coordination and deprotonation. Cyclohexylamine is exceptionally bulky. While large dialkylbiarylphosphine ligands (like XPhos) are excellent at promoting the final reductive elimination step, their massive steric bulk can completely block the incoming cyclohexylamine from coordinating to the Pd(II)-aryl intermediate[6].

The Solution: You must tune the ligand's steric profile to balance the bulk required for reductive elimination with the accessibility needed for amine binding. Ligands like t-BuXPhos or specifically modified catalysts (e.g., OA6, where a 4'-isopropyl group is removed to reduce transition state steric hindrance) specifically enable the coupling of


-branched primary amines like cyclohexylamine[6],[7].
Protocol 2: Buchwald-Hartwig Amination with t-BuXPhos

This protocol utilizes a tuned steric environment to facilitate cyclohexylamine binding.

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the sterically hindered aryl halide (1.0 equiv), cyclohexylamine (1.2 equiv),[(cinnamyl)PdCl]2 (1.2 mol%), t-BuXPhos (4.4 mol%), and NaOt-Bu (1.5 equiv)[7].

  • Solvent Addition: Add degassed THF (or an aqueous micellar medium like TPGS-750-M for green chemistry applications) to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat to 50°C for 16 hours.

  • Self-Validation Check (Critical): Monitor the reaction via GC-MS. If the aryl halide is consumed but the primary product is the dehalogenated arene (hydrodehalogenation), this indicates that oxidative addition is successful, but amine coordination/deprotonation is failing due to lingering steric clash. In this scenario, switch to a less hindered base (e.g., LiHMDS) to facilitate the deprotonation step.

  • Workup: Cool to room temperature, filter through a pad of Celite eluting with EtOAc, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the performance of various coupling strategies when applied to sterically hindered systems involving cyclohexylamine.

Coupling TypeReagent / Ligand SystemSteric ToleranceExpected EfficiencyReference
Amide Bond HATU / DIPEALow to ModeratePoor with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-branched acids
[1]
Amide Bond TCFH / NMIVery HighExcellent (>90% yield),[3]
Amide Bond Acyl Fluoride (in situ)HighGood for electron-deficient amines[5]
C–N Arylation XPhos / Pd2(dba)3ModerateFails with ortho-substituted arenes[6]
C–N Arylation t-BuXPhos / Pd(II)HighExcellent for

-branched amines
[7]

Visualizations of Workflows and Logic

DecisionTree Start Cyclohexylamine Coupling Amide Amide Bond Formation Start->Amide Aryl Buchwald-Hartwig Amination Start->Aryl Amide_Hindered Sterically Hindered Acid Amide->Amide_Hindered Aryl_Hindered Ortho-Substituted Aryl Halide Aryl->Aryl_Hindered Sol_TCFH Use TCFH / NMI (In situ Acyl Chloride) Amide_Hindered->Sol_TCFH Sol_tBuXPhos Use t-BuXPhos or OA6 (Tuned Steric Profile) Aryl_Hindered->Sol_tBuXPhos

Logical decision tree for selecting cyclohexylamine coupling strategies based on partner sterics.

Mechanism Step1 Carboxylic Acid + TCFH + NMI Step2 Acyl Chloride Intermediate Step1->Step2 Activation Step3 Add Cyclohexylamine (Low Steric Clash) Step2->Step3 LC-MS Check Step4 Hindered Amide Product Step3->Step4 Nucleophilic Attack

Experimental workflow and mechanistic pathway for TCFH-mediated hindered amide bond formation.

References

  • [8] Title: MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation Source: AIR Unimi 8

  • [1] Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA 1

  • [6] Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: PMC 6

  • [7] Title: Green Chemistry Source: RSC Publishing 7

  • [5] Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) 5

  • [4] Title: General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection Source: RSC Publishing4

  • [2] Title: TCFH - a powerful condensation reagent Source: Suzhou Highfine Biotech2

  • [3] Title: Beyond Amide Bond Formation: TCFH as a Reagent for Esterification Source: HMC Undergraduate Research Opportunities 3

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Pyrazine Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The Buchwald-Hartwig amination of pyrazines is a cornerstone reaction in drug development, given the prevalence of nitrogen heterocycles in FDA-approved pharmaceuticals[1]. However, pyrazines are notoriously difficult substrates that frequently stall cross-coupling reactions. This guide provides field-proven, mechanistically grounded solutions to overcome palladium catalyst poisoning.

The Mechanism of Catalyst Poisoning (Causality)

Why do pyrazines shut down the catalytic cycle? Pyrazines possess multiple basic nitrogen atoms with available lone pairs. During the catalytic cycle, instead of the palladium center undergoing productive oxidative addition or amine coordination, these nitrogen atoms can strongly bind to the active Pd(0) or Pd(II) species[2]. This


-coordination displaces the phosphine ligand and creates a thermodynamically stable, dormant "off-cycle" palladium complex[3]. Once the palladium pool is trapped in this dead-end state, turnover ceases, and the reaction stalls.

To solve this, the choice of ligand is paramount. Bulky dialkylbiarylphosphines create a sterically encumbered environment that physically prevents the multi-nitrogen coordination of the heterocycle, forcing the catalytic cycle forward[4].

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OA Oxidative Addition [Pd(II)Ar(X)L] Pd0->OA + Halopyrazine Poison Dormant/Dead Catalyst (Pyrazine Coordinated) Pd0->Poison Strongly Coordinating Pyrazine N-atoms AmineCoord Amine Binding & Deprotonation OA->AmineCoord + Amine, Base RE Reductive Elimination AmineCoord->RE RE->Pd0 Catalyst Regeneration Product Aminopyrazine Product RE->Product Poison->Pd0 Bulky Ligand (e.g., BrettPhos) Steric Repulsion

Fig 1. Pd-catalyzed amination cycle and the pyrazine-induced off-cycle poisoning pathway.

Troubleshooting FAQs

Q1: My amination of 2-bromopyrazine stalls at 20% conversion. How do I prevent the substrate from poisoning the catalyst? A1: You must increase the steric bulk around the palladium center to physically block the pyrazine nitrogens from coordinating. Switch from first-generation ligands (like dppf or BINAP) to bulky dialkylbiarylphosphines[4]. The substituents on the lower ring of ligands like BrettPhos (for primary amines) or RuPhos (for secondary amines) project over the palladium center, creating a sterically encumbered pocket that favors the binding of your target amine while rejecting the multi-nitrogen coordination of the pyrazine[5].

Q2: I switched to BrettPhos, but the reaction mixture turns black within 30 minutes, and the yield is still poor. What is going wrong? A2: A rapid color change to black indicates the precipitation of "palladium black" (catalyst decomposition). This often happens when using


 as the palladium source. The dibenzylideneacetone (dba) ligand can compete with your phosphine, leaving the palladium under-ligated and vulnerable to pyrazine poisoning[6].
Solution: Switch to Pd G3 or G4 palladacycle precatalysts [7]. These precatalysts ensure a perfect 1:1 ratio of Ligand to Palladium and rapidly activate under mild conditions to form the active monoligated Pd(0) species, preventing off-cycle aggregation.

Q3: The starting material is fully consumed, but my isolated yield is low due to substrate decomposition. How do I fix this? A3: Pyrazines are sensitive to strong bases (like


) at high temperatures, which can lead to ring-opening or nucleophilic aromatic substitution (

) side reactions. Solution: Use a weaker, soluble organic base or a milder inorganic base. Recent advancements show that using bases like

or

in combination with highly active ligands (e.g., GPhos) allows the cross-coupling to proceed at lower temperatures, preserving the integrity of the pyrazine ring[3].

Quantitative Data Summary: Catalyst Selection Matrix

To streamline your optimization, use the following self-validating matrix for pyrazine aminations. Selecting the right combination ensures the rate of reductive elimination outpaces catalyst deactivation[5].

Amine ClassRecommended LigandRecommended PrecatalystOptimal BaseTypical Yield
Primary Aliphatic/Aryl BrettPhosBrettPhos Pd G3

or LHMDS
>85%
Secondary Aliphatic/Aryl RuPhosRuPhos Pd G4

or

>80%
Sterically Hindered Primary

-BuBrettPhos

-BuBrettPhos Pd G3

>75%
Weakly Binding/Heterocyclic GPhosGPhos Pd G3

or

>80%

Standard Optimized Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling stoichiometry and excluding oxygen, you eliminate variables that mimic catalyst poisoning (such as phosphine oxidation).

Step-by-Step Methodology:

  • Preparation (Self-Validation): Ensure all glassware is oven-dried at 120 °C overnight. Moisture hydrolyzes the base, which will prematurely stall the reaction.

  • Reagent Loading: In a nitrogen-filled glovebox, add 2-bromopyrazine (1.0 equiv, 1.0 mmol), the amine nucleophile (1.2 equiv, 1.2 mmol), the appropriate Pd G3 precatalyst (2 mol%), and the corresponding phosphine ligand (2 mol%) to a 10 mL reaction vial. Causality: Matching the 2 mol% ligand with 2 mol% G3 precatalyst guarantees the active 1:1 L:Pd ratio required to sterically block pyrazine poisoning[7].

  • Base Addition: Add the selected base (1.5 equiv, 1.5 mmol).

  • Solvent Addition: Add 4.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Causality: Degassing prevents oxygen from oxidizing the electron-rich dialkylbiarylphosphine ligand into an inactive phosphine oxide[2].

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat in an oil bath at 80–110 °C for 2–12 hours.

    • In-Process Check: The solution should remain a homogeneous deep red/orange. If it turns opaque black, the catalyst has died.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the aminopyrazine product via flash column chromatography.

Workflow Step1 1. Inert Atmosphere Setup Glovebox or Schlenk line (Ar/N2) Step2 2. Precatalyst & Ligand Add Pd G3/G4 Palladacycle & Phosphine Step1->Step2 Step3 3. Reagent Addition Add Pyrazine, Amine, and Base Step2->Step3 Step4 4. Solvent & Heating Degassed Dioxane, 80-110 °C Step3->Step4 Step5 5. Workup & Isolation Celite Filtration & Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination of pyrazines.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). 1

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. National Institutes of Health (NIH). 5

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. 3

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS). 6

  • Technical Support Center: Optimizing Reactions with 2-Bromopyrazine. Benchchem. 2

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. RSC Publishing. 4

  • Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: An updated User's guide. The Buchwald Research Group (MIT). 7

Sources

Recrystallization solvents for 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid

Core Directive & Technical Philosophy

The Challenge: Purifying 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid (CAS: 1183421-63-7) presents a unique dual challenge: Amphoterism and Stereoisomerism .

  • Amphoteric Nature: The molecule contains an acidic carboxyl group (

    
    ) and a weakly basic pyrazine-amino motif. This creates a zwitterionic potential that drastically alters solubility based on pH.
    
  • Cis/Trans Isomerism: The 1,4-disubstituted cyclohexane ring exists as cis and trans isomers. For most pharmaceutical applications, the trans isomer (equatorial-equatorial conformation) is the desired pharmacophore due to its linear geometry and thermodynamic stability.

Our Approach: This guide moves beyond generic "dissolve and cool" advice. We utilize Isoelectric Point Control and Thermodynamic Isomer Selection to achieve high purity.

Solvent Selection Matrix

The following data is derived from calculated LogP (1.53) and functional group analysis.

Solvent ClassSpecific SolventRoleTechnical Notes
Primary Solvents DMSO, DMF DissolverHigh solubility due to polar aprotic nature. Difficult to remove; use only if thermal methods fail.
Methanol, Ethanol DissolverModerate solubility. Best for thermal recrystallization.
Dilute NaOH (aq) ReactiveDissolves the molecule as a carboxylate salt.
Anti-Solvents Water (pH 3-5) PrecipitatorThe molecule is least soluble near its isoelectric point.
Heptane, Hexane PrecipitatorInduces precipitation from organic solutions (e.g., EtOAc).
Ethyl Acetate IntermediatePoor solubility at RT; moderate at reflux. Good for trans-isomer enrichment.

Troubleshooting Guides (Q&A)

Issue 1: "The compound won't dissolve in boiling Ethanol or Methanol."

Diagnosis: You likely have a high trans-isomer content or significant salt contamination. The trans isomer packs more efficiently in the crystal lattice, raising the melting point and lowering solubility. Solution:

  • Switch to a Mixed System: Add 10-20% Water to the hot alcohol. The increased polarity helps disrupt the lattice.

  • The "pH Swing" (See Protocol A): Do not rely on heat alone. Convert the solid to its sodium salt (high solubility), filter off impurities, and then re-precipitate.

Issue 2: "My product is 'oiling out' instead of crystallizing."

Diagnosis: The solution is supersaturated too quickly, or the melting point of the solvated impurity is lower than the process temperature. This is common in Pyrazine derivatives.[1] Solution:

  • Seeding: Retain a small crystal from a previous batch. Add it when the solution is slightly cloudy at 40°C.

  • Slower Cooling: Wrap the flask in foil/towel to cool over 4-6 hours.

  • Solvent Modification: If using MeOH/Ether, switch to MeOH/Water. Oiling often happens when the anti-solvent (Ether/Hexane) is too non-polar compared to the solute.

Issue 3: "I need to separate the cis and trans isomers."

Diagnosis: Synthetic reduction of 4-(pyrazin-2-ylamino)benzoic acid precursors often yields a 1:1 or 1:2 cis:trans mixture. Solution:

  • Thermodynamic Control: The trans isomer is generally less soluble.

  • Protocol: Suspend the solid in refluxing Ethyl Acetate (or Acetone). The cis isomer will likely remain in solution (or dissolve first), while the trans isomer remains as a solid or crystallizes out upon slight cooling. Filter hot to enrich the trans isomer in the filter cake.

Detailed Experimental Protocols

Protocol A: Isoelectric Precipitation (Purification from Crude)

Best for removing inorganic salts and non-acidic organic impurities.

  • Dissolution: Suspend 10 g of crude solid in 50 mL of Water.

  • Salt Formation: Slowly add 2M NaOH until pH reaches 10-11. The solution should become clear as the carboxylate forms.

    • Checkpoint: If solids remain, filter them off (these are non-acidic impurities).

  • Acidification: Cool the solution to 5-10°C. Slowly add 1M HCl dropwise with vigorous stirring.

  • Precipitation: Target pH 4.0 - 4.5 (approximate isoelectric point). A thick white/off-white precipitate should form.

  • Isolation: Stir for 30 mins to ensure ripening. Filter and wash with cold water.

Protocol B: Thermal Recrystallization (Isomer Enrichment)

Best for increasing Trans-isomer ratio and final polishing.

  • Solvent Choice: Prepare a mixture of Ethanol:Water (9:1) .

  • Reflux: Heat the solvent to reflux. Add the crude solid portion-wise until saturation is reached (no more dissolves).

  • Clarification: If the solution is colored, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool to Room Temperature (RT) slowly (2 hours), then chill to 4°C overnight.

  • Filtration: Collect crystals.

    • Note: The crystals are likely enriched in the trans-isomer. The mother liquor will contain the cis-isomer.

Logic Visualization (Graphviz)[1]

The following diagram illustrates the decision logic for purification based on the specific impurity profile.

PurificationStrategy Start Crude 4-(Pyrazin-2-ylamino) cyclohexane-1-carboxylic acid SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Dissolves Fully Dissolves SolubilityCheck->Dissolves Yes Insoluble Insoluble / Slurry SolubilityCheck->Insoluble No IsomerCheck Check Cis/Trans Ratio (H-NMR) Dissolves->IsomerCheck ProtocolA Protocol A: Isoelectric Precipitation (Remove Salts/Non-Acids) Insoluble->ProtocolA High Salt Content? ProtocolB Protocol B: Thermal Recrystallization (EtOH/H2O) IsomerCheck->ProtocolB High Trans (>90%) ProtocolC Protocol C: Slurry in Refluxing EtOAc (Trans-Enrichment) IsomerCheck->ProtocolC Mixed Isomers ProtocolA->IsomerCheck Post-Purification ProtocolC->ProtocolB Final Polish

Caption: Decision tree for selecting the optimal purification method based on solubility and isomer ratio.

References & Authority

  • ChemScene. "4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid Product Analysis." ChemScene Data Sheets. Accessed 2026.[2] Link

  • Sigma-Aldrich. "Pyrazine-2-carboxylic acid Solubility Data." MilliporeSigma Technical Library. Link

  • Wikipedia. "Pyrazinoic acid: Physicochemical Properties." Link

  • Google Patents. "Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids (CN108602758B)." Google Patents. Link

    • Relevance: Establishes the solubility differences between cis/trans isomers of the aminocyclohexane scaffold.

  • ResearchGate. "Isolation and Purification of Pyrazines." Journal of Chromatographic Science. Link

Sources

Technical Guide: Controlling Regio-Selectivity in Pyrazine Ring Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Decision Framework

Pyrazine (1,4-diazine) presents a unique paradox in medicinal chemistry: it is a privileged scaffold found in blockbuster drugs like Bortezomib and Pyrazinamide, yet its electron-deficient nature makes controlled functionalization notoriously difficult.

The Core Challenge: The pyrazine ring is highly


-deficient, rendering it inert to standard Electrophilic Aromatic Substitution (EAS). Conversely, it is highly reactive toward Nucleophilic Aromatic Substitution (

) and radical additions. The primary troubleshooting request we receive involves "scrambled" regioselectivity—getting a mixture of C2, C3, and C2,5/2,6 isomers.

Use the following decision tree to select the correct methodology for your target regio-isomer:

PyrazineStrategy Start Target Substituent Position (Relative to Existing Group at C2) Ortho Ortho (C3) Start->Ortho Direct C-H Func. Para Para (C5) Start->Para Electronic Control Meta Meta (C6) Start->Meta Steric/Chelation DoM Directed Ortho Metalation (LiTMP / Knochel Bases) Ortho->DoM Directing Group: Cl, OMe, F Minisci Minisci Radical Reaction (Nucleophilic Radicals) Para->Minisci Substrate: 2-Acyl/Pyrazinium SNAr SNAr (Requires Leaving Group) Para->SNAr Substrate: 2,5-Dihalo Meta->SNAr Substrate: 2,6-Dihalo NOxide N-Oxide Activation (POCl3 Rearrangement) Meta->NOxide Substrate: Pyrazine N-Oxide

Figure 1: Strategic workflow for selecting the appropriate pyrazine functionalization method.

Troubleshooting Module A: Directed Ortho Metalation (DoM)

Symptom: You are attempting to lithiate a 2-substituted pyrazine (e.g., 2-chloropyrazine) to functionalize the C3 position, but you observe low yields, dimerization, or ring opening.

Root Cause:

  • Base Nucleophilicity: Alkyllithiums (e.g.,

    
    -BuLi) act as nucleophiles, attacking the C=N bond (Chichibabin-like addition) rather than deprotonating.
    
  • Temperature Instability: Lithiated pyrazines are thermally unstable above -70°C, leading to decomposition.

Protocol: The "Knochel-TMP" Standard

To guarantee C3 regioselectivity (ortho to the directing group), you must use non-nucleophilic, sterically hindered bases.

Recommended Reagents:

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for strictly low-temp lithiation.

  • TMPZnCl·LiCl (Knochel’s Base) for room-temperature stability and tolerance of sensitive groups (esters, nitriles).

Step-by-Step Workflow:

  • Preparation: Dry THF is critical. Cool 2-chloropyrazine (1.0 equiv) to -78°C .

  • Metalation: Add LiTMP (1.1 equiv) dropwise. Stir for 10–15 mins.

    • Note: The Li atom coordinates to the ring Nitrogen and the Chlorine lone pair, locking the base into the C3 position.

  • Transmetalation (Optional but Recommended): Add

    
     (1.1 equiv) to form the pyrazinyl-zinc species. This species is stable at 0°C–25°C and can undergo Negishi coupling.
    
  • Quench: Add electrophile (aldehyde, iodine, allyl bromide).

Regioselectivity Data:

SubstrateBaseConditionsMajor Product PositionYield
2-ChloropyrazineLiTMPTHF, -78°CC3 (Ortho)85%
2-MethoxypyrazineLiTMPTHF, -78°CC3 (Ortho)92%
2-ChloropyrazineTMPZnCl·LiClTHF, 25°CC3 (Ortho)78%

Critical Insight: While 2-chloropyridine (pyridine analog) often lithiates at C6 due to "long-range" directing, 2-chloropyrazine exclusively lithiates at C3 due to the combined inductive effect of the adjacent Nitrogen and Chlorine atoms.

Troubleshooting Module B: Nucleophilic Aromatic Substitution ( )

Symptom: In a 2,x-dichloropyrazine substrate, the nucleophile attacks the "wrong" chlorine, or the reaction is sluggish.

Root Cause:

  • Leaving Group Misconception: In

    
    , Fluorine is a much better leaving group than Chlorine (
    
    
    
    ) due to the high electronegativity stabilizing the Meisenheimer intermediate.
  • Position Activation: Positions

    
     to nitrogen (C2, C3, C5, C6) are activated. In di-halo systems, the position para to an Electron Withdrawing Group (EWG) is most activated.
    
Diagnostic Guide: 2,3- vs 2,6- vs 2,5-Dichloropyrazine

Scenario 1: 2,3-Dichloropyrazine

  • Reactivity: High.

  • Selectivity: The first substitution usually occurs at C2 (or C3, they are equivalent initially).

  • Second Substitution: The remaining Cl is deactivated by the electron-donating nature of the newly added nucleophile (e.g., amine or alkoxide).

Scenario 2: 2,6-Dichloropyrazine

  • Reactivity: Highest. Both Cl atoms are

    
     to a nitrogen.
    
  • Selectivity: Excellent for mono-substitution. The second Cl becomes significantly less reactive, allowing easy isolation of the mono-adduct.

Scenario 3: 2,5-Dichloropyrazine

  • Reactivity: Moderate.

  • Selectivity: Often problematic. Both positions are

    
     to one nitrogen and 
    
    
    
    to the other.
  • Solution: If you need specific regiocontrol here, switch to DoM (Module A) to introduce the nucleophile via a metal intermediate, or use a Fluorine surrogate (2-chloro-5-fluoropyrazine) to force substitution at the Fluorine.

Troubleshooting Module C: Radical Functionalization (Minisci)

Symptom: You need to add an alkyl group (Methyl, Ethyl, Isopropyl) to a pyrazine, but Friedel-Crafts fails completely.

Root Cause: Pyrazines are too electron-poor for Friedel-Crafts. You must use Minisci chemistry (radical substitution).

Mechanism: Protonated pyrazine is attacked by a nucleophilic alkyl radical. The radical is generated from a carboxylic acid (


), sulfinate, or boronic acid.
Regioselectivity Rules:
  • Unsubstituted Pyrazine: Mono-alkylation is difficult to stop; bis-alkylation (2,5-dialkyl) is common.

  • 2-Substituted Pyrazines:

    • Nucleophilic Radicals (Alkyl): Attack the most electron-deficient position. For 2-acylpyrazine, attack occurs at C5 (para).

    • Electrophilic Radicals (

      
      ):  Attack the most electron-rich position.
      

Minisci Substrate 2-Acylpyrazine (Protonated) TS Transition State (C5 Attack) Substrate->TS + Radical Radical Alkyl Radical (Nucleophilic) Radical->TS Product 2-Acyl-5-Alkylpyrazine TS->Product -H+

Figure 2: Minisci reaction pathway showing Para (C5) selectivity for nucleophilic radicals.

FAQ: Common Experimental Issues

Q1: Why is my pyrazine N-oxide chlorination yielding a mixture? A: Reaction of pyrazine N-oxide with


 typically yields 2-chloropyrazine. However, if the ring has other substituents, the regioselectivity is governed by the "alpha to N-oxide" rule. The N-oxide oxygen acts as a directing group, facilitating nucleophilic attack at the adjacent carbon (C2/C6). Ensure your temperature is controlled; higher temperatures promote side reactions at C3/C5.

Q2: Can I use n-BuLi for pyrazine lithiation? A: No.


-BuLi is too nucleophilic and will attack the C=N bond, destroying your ring. You must use LiTMP or LDA. If you only have 

-BuLi, generate LiTMP in situ by mixing

-BuLi with TMP (2,2,6,6-tetramethylpiperidine) before adding the pyrazine.

Q3: How do I separate 2,3- from 2,6-substituted isomers? A: These isomers often have distinct polarities.

  • 2,6-isomers are more symmetric and often less polar (higher

    
     in EtOAc/Hex).
    
  • 2,3-isomers have a larger dipole moment and are more polar (lower

    
    ).
    
  • Tip: Use C18 Reverse Phase HPLC if silica chromatography fails.

References

  • Knochel, P. et al. "Regioselective Metalations of Pyrimidines and Pyrazines by Using Frustrated Lewis Pairs of BF3[1]·OEt2 and Hindered Magnesium- and Zinc-Amide Bases."[1] Angewandte Chemie International Edition, 2013.[1]

  • Baran, P. S. et al. "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability." Journal of the American Chemical Society, 2013.

  • Mongin, F. et al. "Lithiation of 2-Chloropyrazine: Regioselective Synthesis of 3-Substituted Derivatives." Tetrahedron, 2001.

  • Bohman, B. et al. "Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions." Organic Letters, 2014.

  • MDPI. "Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation."[2] Molbank, 2025.

Sources

Validation & Comparative

Technical Guide: LC-MS/MS Analysis of Pyrazine-Amino Cyclohexane Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Paradox

In the synthesis of next-generation kinase inhibitors and antipsychotics (e.g., specific piperazinyl/cyclohexyl derivatives), pyrazine-amino cyclohexane motifs frequently appear as key intermediates or by-products. From a regulatory standpoint (ICH M7), these impurities are critical due to their potential mutagenicity and genotoxicity.[1]

From an analytical standpoint, they represent a "chemical paradox" that challenges standard chromatography:

  • The Pyrazine Ring: Aromatic, electron-deficient, and moderately polar.

  • The Amino-Cyclohexane Moiety: Aliphatic, strongly basic (pKa ~10-11), and prone to severe silanol interactions.

Standard C18 RPLC methods often fail, yielding broad, tailing peaks that obscure trace quantification. This guide objectively compares analytical alternatives and establishes a High-pH RPLC-MS/MS workflow using Charged Surface Hybrid (CSH) technology as the superior protocol for robust, trace-level quantification.

Method Comparison: Selecting the Right Tool

The following table contrasts the four primary methodologies used for basic nitrogenous impurities.

FeatureMethod A: Standard RPLC (Acidic) Method B: GC-MS Method C: HILIC-MS Method D: High-pH RPLC-MS (Recommended)
Column Chemistry C18 (ODS)5% Phenyl PolysiloxaneSilica / Amide / ZwitterionicC18 with Charged Surface Hybrid (CSH)
Mobile Phase Formic Acid / ACNHelium (Carrier)Amm. Formate / High ACNAmm. Bicarbonate (pH 10) / MeOH
Detection Limit High ppm (Poor)Low ppmLow ppb (Excellent)Low ppb (Excellent)
Peak Shape Severe Tailing (Silanol interaction)Good (if volatile)GoodSharp / Symmetrical
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization often required)Simple (High Organic diluent)Simple (Dilute & Shoot)
Robustness HighLow (Thermal degradation risk)Moderate (Long equilibration)High
Suitability NOT RECOMMENDED Limited (Non-volatile salts fail)Alternative Choice GOLD STANDARD
Why Standard RPLC Fails

At acidic pH (standard 0.1% Formic Acid), the amino-cyclohexane nitrogen is fully protonated (


). This cation interacts strongly with residual silanols (

) on the silica backbone of standard C18 columns, causing peak tailing and retention time shifts.
Why High-pH RPLC-MS Wins

By elevating the pH to ~10 (using Ammonium Bicarbonate/Ammonium Hydroxide), the amine is deprotonated (neutral). This eliminates silanol interactions, resulting in sharp peaks. Furthermore, the CSH technology applies a low-level positive surface charge to the particle, electrostatically repelling any remaining protonated amines, ensuring superior peak symmetry.

Strategic Decision Framework

The following decision tree illustrates the logic for selecting the High-pH CSH method over HILIC or GC, based on the specific physicochemical properties of the impurity.

MethodSelection Start Start: Impurity Assessment CheckVolatile Is the impurity volatile & thermally stable? Start->CheckVolatile GCMS Select GC-MS CheckVolatile->GCMS Yes CheckLogP Check LogP / Polarity CheckVolatile->CheckLogP No (Salt/Polar) HILIC Select HILIC-MS (For LogP < -1) CheckLogP->HILIC Very Polar (Hydrophilic) CheckBasic Is pKa > 9 (Strong Base)? CheckLogP->CheckBasic Moderately Polar/Lipophilic StandardRPLC Standard Acidic RPLC (Acceptable but risky) CheckBasic->StandardRPLC No (Weak Base) HighPH Select High-pH RPLC (CSH) (Optimum for Pyrazine-Amines) CheckBasic->HighPH Yes (Amino-Cyclohexane)

Figure 1: Decision tree for selecting the analytical method based on impurity volatility and basicity.

Detailed Experimental Protocol: High-pH RPLC-MS/MS

This protocol is designed to achieve a Limit of Quantitation (LOQ) < 10 ppb, compliant with ICH M7 requirements for mutagenic impurities.

A. Instrumentation & Conditions[1][2]
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Detector: Triple Quadrupole MS (QqQ) operating in MRM mode.

  • Column: Waters XSelect CSH C18 (

    
     mm, 
    
    
    
    ) or equivalent (e.g., Agilent Poroshell HPH-C18).
    • Expert Insight: The CSH particle is critical here. Standard "High pH stable" columns may withstand the pH, but CSH specifically repels the amine to fix peak shape.

B. Mobile Phase Preparation[3]
  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Why: High pH keeps the amino-cyclohexane neutral (hydrophobic enough to retain, no silanol drag).

  • Mobile Phase B (MPB): 100% Methanol (LC-MS Grade).

    • Why: Methanol often provides better selectivity for nitrogenous heterocycles (pyrazines) than Acetonitrile due to protic solvent effects.

C. Gradient Program
Time (min)% MPBFlow Rate (mL/min)Curve
0.0050.4Initial
1.0050.4Hold
6.00950.4Linear
8.00950.4Wash
8.1050.4Return
10.0050.4Re-equilibrate
D. Mass Spectrometry Parameters (Source: ESI Positive)

The pyrazine ring facilitates ionization, but the amino group is the primary protonation site.

  • Capillary Voltage: 1.5 - 3.0 kV (Lower voltage often helps signal-to-noise for labile amines).

  • Desolvation Temp: 450°C (High temp required to desolvate the ammonium bicarbonate buffer).

  • MRM Transitions:

    • You must optimize for your specific derivative.

    • Generic Pyrazine Fragment: typically loses HCN (27 Da).

    • Generic Cyclohexylamine Fragment: typically forms

      
       (
      
      
      
      98) or loses
      
      
      (17 Da).

Validation & Self-Verification (SST)

To ensure the method is "self-validating" (Trustworthiness), every sequence must include a System Suitability Test (SST) that monitors the specific failure modes of basic amines.

The "Tailing Factor" Check

The amino-cyclohexane peak is the "canary in the coal mine" for column health.

  • Criteria: USP Tailing Factor (

    
    ) must be 
    
    
    
    .
  • Failure Mode: If

    
    , the column surface charge is degrading, or the pH has dropped below the amine's pKa. Action:  Remake Mobile Phase A and verify pH is > 9.5.
    
Sensitivity Verification (S/N)
  • Criteria: The signal-to-noise ratio for the LOQ standard (e.g., 0.5 ppm relative to API) must be

    
    .
    
  • Failure Mode: High background noise often comes from Ammonium Bicarbonate clusters. Action: Increase desolvation gas flow or temperature.

Analytical Workflow Visualization

The following diagram outlines the complete lifecycle of the analysis, from sample prep to data reporting.

Workflow Sample Sample Preparation (Diluent: 50:50 MeOH:Water) LC UHPLC Separation (pH 10, CSH C18) Sample->LC Inject Ionization ESI+ Source (Protonation of Amine) LC->Ionization Elute MSMS QqQ Detection (MRM Mode) Ionization->MSMS Filter Data Data Processing (Quant vs. Int. Std) MSMS->Data Integrate

Figure 2: End-to-end LC-MS/MS workflow for pyrazine-amino cyclohexane analysis.

References

  • International Council for Harmonisation (ICH). (2017).[2] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Challenges for Basic Compounds. [Link]

  • European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities. [Link]

Sources

A Comparative Analysis of the Biological Activities of Pyrazine and Pyridine Cyclohexane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the pyridine and pyrazine scaffolds stand as privileged structures, forming the core of numerous therapeutic agents. Their ability to engage in hydrogen bonding and other non-covalent interactions, coupled with their synthetic tractability, has made them cornerstones of drug design. This guide delves into a comparative analysis of the biological activities of pyrazine and pyridine analogs featuring a cyclohexane moiety. By examining their performance in various biological assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential and nuances, supported by experimental data and mechanistic insights.

The Significance of Pyrazine and Pyridine Scaffolds in Medicinal Chemistry

Pyridine, a six-membered heterocyclic aromatic organic compound, is a fundamental building block in a vast array of pharmaceuticals.[1][2] Its presence in drugs is associated with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.

Similarly, pyrazine, a 1,4-diazine, is another key heterocyclic scaffold with a rich history in medicinal chemistry.[3][4] Pyrazine derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and diuretic effects.[3][4] The two nitrogen atoms in the pyrazine ring can significantly impact the electronic properties and biological activity of the molecule, often serving as bioisosteric replacements for other aromatic systems like benzene or pyridine.[5] The incorporation of a cyclohexane ring into these scaffolds introduces a three-dimensional character, which can enhance binding affinity to biological targets and improve physicochemical properties such as lipophilicity.

Comparative Biological Activity: A Focus on Antiproliferative and Antiviral Effects

While direct head-to-head comparative studies of pyrazine and pyridine cyclohexane analogs are not abundant in the literature, we can draw valuable insights by examining individual studies on these classes of compounds. This section will focus on their anticancer and antiviral activities, presenting available quantitative data to facilitate a comparative assessment.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and both pyrazine and pyridine scaffolds have been extensively explored in this area.

Pyrazine-Cyclohexane Analogs:

One notable example of a pyrazine-cyclohexane analog with demonstrated biological activity is found in a study on imidazo[1,2-a]pyrazine derivatives. Compound 3b , which features a cyclohexyl group at position 3, was evaluated for its anti-coronaviral activity and exhibited an IC50 of 56.96 µM against human coronavirus 229E.[6] While this study focused on antiviral activity, the imidazo[1,2-a]pyrazine core is also a well-known kinase inhibitor scaffold, suggesting potential for antiproliferative activity.[6]

Pyridine-Cyclohexane Analogs:

A study on the synthesis and antiproliferative activity of new heterocyclic hybrids based on pyridine and pyrimidine scaffolds identified pyridine analog 16b as a potent anticancer agent.[2] This compound, featuring a thiophene ring and a 3,4,5-trimethoxyphenyl group, demonstrated strong antiproliferative activity against the A375 melanoma cell line with an IC50 value of 1.85 ± 0.44 μM.[2] Although not a simple cyclohexane derivative, the study highlights the potential of substituted pyridines in cancer therapy. Further research is needed to isolate the specific contribution of a cyclohexane moiety to the anticancer activity of pyridine analogs.

Compound ClassSpecific AnalogBiological ActivityTarget/Cell LineIC50 ValueReference
Pyrazine-Cyclohexane Imidazo[1,2-a]pyrazine 3b Anti-coronaviralHuman coronavirus 229E56.96 µM[6]
Pyridine-based Pyridine analog 16b AntiproliferativeA375 Melanoma1.85 ± 0.44 μM[2]

Table 1: Comparative Biological Activity Data

Structure-Activity Relationship (SAR) Insights

The biological activity of both pyrazine and pyridine derivatives is highly dependent on the nature and position of their substituents.

For pyrazine derivatives, the incorporation of bulky, lipophilic groups like cyclohexane can influence membrane permeability and interaction with hydrophobic pockets of target proteins. In the case of imidazo[1,2-a]pyrazines, the substituent at position 3, where the cyclohexyl group is located in compound 3b , is known to be crucial for modulating activity and selectivity.[6]

For pyridine derivatives, structure-activity relationship studies have revealed that the substitution pattern on the pyridine ring, as well as the nature of the appended groups, significantly impacts their antiproliferative activity.[1] The presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the pyridine ring and its ability to interact with biological targets. The addition of bulky or halogenated groups has been shown to decrease antiproliferative activity in some cases, while other substitutions can enhance it.[1]

Experimental Methodologies: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazine and pyridine analogs, drawing from established protocols in the literature.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives (A Representative Protocol)

The synthesis of imidazo[1,2-a]pyrazine derivatives, such as the cyclohexyl-substituted compound 3b , typically involves a multi-step process. The following is a generalized protocol based on the synthesis of similar compounds.[6]

Step 1: Synthesis of 2-amino-pyrazine

  • Rationale: This is the starting material for the construction of the imidazo[1,2-a]pyrazine core.

  • Procedure: Commercially available 2-chloropyrazine is reacted with a source of ammonia, such as aqueous ammonia or a metal amide, in a suitable solvent like methanol or in a sealed tube under pressure. The reaction mixture is heated, and upon completion, the product is isolated and purified by crystallization or chromatography.

Step 2: Synthesis of the imidazo[1,2-a]pyrazine core

  • Rationale: This step involves the cyclization reaction to form the fused bicyclic system.

  • Procedure: 2-aminopyrazine is reacted with an α-haloketone, such as 2-bromo-1-cyclohexylethan-1-one, in a solvent like ethanol or DMF. The reaction is typically heated to reflux. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyrazine core.

Step 3: Further functionalization (if required)

  • Rationale: To introduce additional diversity, the core structure can be further modified.

  • Procedure: Depending on the desired final product, further reactions such as Suzuki or Buchwald-Hartwig couplings can be performed on the imidazo[1,2-a]pyrazine core to introduce various substituents.

Synthesis_Workflow A 2-chloropyrazine B Ammonolysis A->B NH3 C 2-aminopyrazine B->C E Cyclization C->E D α-haloketone (e.g., 2-bromo-1-cyclohexylethan-1-one) D->E F Imidazo[1,2-a]pyrazine core E->F G Further Functionalization (e.g., Suzuki Coupling) F->G Coupling Partners H Final Analog G->H

Caption: Generalized workflow for the synthesis of imidazo[1,2-a]pyrazine analogs.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step 1: Cell Seeding

  • Rationale: To ensure a consistent number of cells for treatment.

  • Procedure: Cancer cells (e.g., A375 melanoma cells) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Step 2: Compound Treatment

  • Rationale: To expose the cells to a range of concentrations of the test compounds.

  • Procedure: The test compounds (pyrazine and pyridine analogs) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

Step 3: MTT Addition and Incubation

  • Rationale: The MTT reagent is reduced by metabolically active cells to form a purple formazan product.

  • Procedure: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

Step 4: Formazan Solubilization and Absorbance Measurement

  • Rationale: The amount of formazan produced is proportional to the number of viable cells.

  • Procedure: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Step 5: Data Analysis

  • Rationale: To determine the concentration at which the compound inhibits 50% of cell growth (IC50).

  • Procedure: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: Standard workflow for an in vitro MTT antiproliferative assay.

Conclusion and Future Directions

The comparative analysis of pyrazine and pyridine cyclohexane analogs reveals a landscape rich with therapeutic potential, yet with many avenues still to be explored. While both scaffolds have independently demonstrated significant biological activities, a more systematic and direct comparative evaluation is warranted to fully elucidate their respective advantages and disadvantages in specific therapeutic contexts.

Future research should focus on the synthesis and parallel screening of pyrazine and pyridine analogs with identical cyclohexane substitutions to enable a more direct and robust comparison of their biological activities. Such studies would provide invaluable data for understanding the subtle yet critical interplay between the heterocyclic core and the alicyclic substituent in modulating target engagement and overall pharmacological profile. Furthermore, exploring a wider range of biological targets beyond anticancer and antiviral activities, such as those in the central nervous system, could uncover new therapeutic opportunities for these versatile molecular frameworks.

By continuing to investigate the structure-activity relationships and mechanisms of action of these compounds, the scientific community can pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 869. [Link]

  • García-Rubio, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(5), 4531. [Link]

  • Shaaban, M. R., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8143-8157. [Link]

  • Kowalik, D., et al. (2025). Synthesis and Antiproliferative Activity against Melanoma Cells of New Heterocyclic Hybrids Based on Pyridine and Pyrimidine Scaffolds. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(7), 4169-4196. [Link]

  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1929. [Link]

Sources

Structural Validation of Cis vs. Trans Cyclohexane Isomers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the stereochemistry of saturated ring systems like cyclohexane dictates the spatial projection of pharmacophores. This 3D geometry directly influences target binding affinity, pharmacokinetics, and metabolic stability. As highlighted in recent pharmacological reviews, nearly 50% of marketed pharmaceuticals are chiral compounds, and isolating specific stereoisomers is crucial for optimizing therapeutic indices and mitigating off-target effects 1[1].

As a Senior Application Scientist, I approach the structural validation of cis vs. trans cyclohexanes not as a single experiment, but as a self-validating system of orthogonal techniques. Because cyclohexane rings are conformationally flexible—rapidly interconverting between chair forms at room temperature—relying on a single data point can lead to catastrophic misassignments. This guide objectively compares the primary analytical modalities and provides a rigorous, field-proven methodology for definitive stereochemical assignment.

Strategic Overview of Analytical Modalities

To build a self-validating analytical system, we must understand the inherent strengths and blind spots of our available tools. We typically triangulate data between Nuclear Magnetic Resonance (NMR) spectroscopy, Density Functional Theory (DFT), and X-ray Crystallography.

Table 1: Comparative Analysis of Stereochemical Validation Techniques
ModalityPrimary Data OutputStrengthsLimitations
1D/2D NMR

couplings, NOE cross-peaks
High physiological relevance (solution state); direct spatial and dihedral angle mapping.Signal overlap in complex molecules; dynamic averaging during rapid ring-flip.
Computational (DFT) Calculated chemical shifts,

-couplings
Resolves ambiguous NMR data; validates highly strained or rapidly interconverting conformers.Computationally expensive for large flexible molecules; highly dependent on functional/basis set choice.
X-ray Crystallography Electron density map, absolute configurationUnambiguous 3D atomic coordinates; definitive stereochemical proof.Requires high-quality single crystals; solid-state conformation may differ from solution state.

Core Methodology 1: High-Resolution NMR Spectroscopy

NMR remains the gold standard for stereochemical assignment because it interrogates the molecule in solution, reflecting its physiologically relevant conformational ensemble.

The Causality Behind the Data

The assignment of cis and trans isomers relies on two physical phenomena dictated by the cyclohexane chair conformation:

  • Scalar Coupling (

    
    ):  Governed by the Karplus relationship, the dihedral angle between vicinal protons determines the coupling constant. Axial-axial protons (anti-periplanar, ~180°) exhibit large couplings (10–14 Hz), while axial-equatorial or equatorial-equatorial protons (gauche, ~60°) show small couplings (2–5 Hz). For instance, an axial proton typically exhibits a triplet of triplets (
    
    
    
    ) multiplicity when adjacent to a methylene group, with large coupling constants confirming its anti-periplanar relationship to neighboring axial protons 2[2].
  • Dipolar Coupling (NOE): The Nuclear Overhauser Effect (NOESY) measures through-space proximity (< 5.0 Å). Cis and trans isomers present distinct NOE cross-peak patterns depending on their spatial arrangements 2[2].

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 5–10 mg of the highly pure analyte in a non-coordinating, deuterated solvent (e.g., CDCl

    
     or C
    
    
    
    D
    
    
    ). Avoid protic solvents if exchangeable protons (like -OH or -NH
    
    
    ) are critical for NOE analysis.
  • 1D

    
    H and 
    
    
    
    C Acquisition:
    Acquire high-resolution (≥500 MHz) spectra at 298 K. Identify the methine protons attached to the stereocenters.
  • Multiplet Extraction: Calculate exact

    
     values. If signals overlap, utilize a 1D TOCSY or pure-shift NMR experiment to decouple the complex multiplets.
    
  • 2D COSY & HSQC: Establish the proton-carbon connectivity framework to ensure the unambiguous assignment of the entire ring system.

  • 2D NOESY/ROESY: Execute a NOESY experiment with a mixing time of 300–500 ms. Map the through-space interactions between the stereocenter protons and adjacent ring protons.

Table 2: Diagnostic NMR Data for 1,2-Disubstituted Cyclohexanes
StereoisomerPreferred Conformation

(H1-H2)
NOE Interaction (H1-H2)Diagnostic Feature
Trans Diaxial (a,a)10–12 Hz (Large)Weak / None (> 3.0 Å)Large anti-periplanar coupling; strong 1,3-diaxial NOEs to other ring protons.
Trans Diequatorial (e,e)2–4 Hz (Small)Strong (< 2.5 Å)Small gauche coupling; typically the more thermodynamically stable trans conformer.
Cis Axial-Equatorial (a,e)3–5 Hz (Small)Strong (< 2.5 Å)Rapid ring-flipping averages signals; strong NOE confirms spatial proximity.

Core Methodology 2: Computational Validation (DFT)

When substituents induce severe steric clash, the cyclohexane ring may distort from an ideal chair or undergo rapid ring-flipping, time-averaging the NMR signals. In these scenarios, experimental NMR alone is not self-validating.

The Causality Behind the Data

By calculating the theoretical


 and 

coupling constants and comparing them to experimental data, we can validate the dominant conformer. Stereoelectronic hyperconjugative effects significantly influence these bond lengths and coupling constants, which DFT can accurately model and predict 3[3].
Step-by-Step DFT Protocol
  • Conformer Generation: Use molecular mechanics (e.g., MMFF94 force field) to generate all possible chair, boat, and twist-boat conformers for both cis and trans isomers.

  • Geometry Optimization: Optimize the geometries of all conformers within a 5 kcal/mol energy window at the B3LYP/6-31G(d,p) level of theory.

  • NMR Parameter Calculation: Calculate magnetic shielding tensors and spin-spin coupling constants using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Boltzmann Averaging: Weight the calculated NMR parameters based on the relative free energies of the conformers at 298 K. A match (RMSD < 1.5 Hz for couplings) between the Boltzmann-averaged theoretical data and the experimental spectrum definitively confirms the stereochemistry.

Visualizing the Validation Logic

Workflow Start Synthesized Cyclohexane Derivative NMR 1D & 2D NMR (1H, 13C, COSY, NOESY) Start->NMR Xray X-ray Crystallography (If solid) Start->Xray Decision Are J-couplings & NOEs unambiguous? NMR->Decision DFT DFT Conformational Modeling Assign Definitive cis/trans Assignment DFT->Assign Xray->Assign Absolute Config Decision->DFT No (Dynamic/Overlap) Decision->Assign Yes

Figure 1: Multi-modal analytical workflow for the definitive stereochemical assignment of cyclohexanes.

NMR_Logic Proton Vicinal Protons (H-C-C-H) AxAx Axial-Axial (a,a) Dihedral ~180° Proton->AxAx AxEq Axial-Equatorial (a,e) Dihedral ~60° Proton->AxEq EqEq Equatorial-Equatorial (e,e) Dihedral ~60° Proton->EqEq JLarge Large 3J (10-14 Hz) Strong Anti-periplanar Coupling AxAx->JLarge NOE_Weak Weak/No NOE Distance > 3.0 Å AxAx->NOE_Weak JSmall Small 3J (2-5 Hz) Gauche Coupling AxEq->JSmall NOE_Strong Strong NOE Distance < 2.5 Å AxEq->NOE_Strong EqEq->JSmall EqEq->NOE_Strong

Figure 2: Causality of vicinal proton geometry on NMR J-coupling and NOE in chair conformations.

References

  • Title: Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics Source: MDPI URL
  • Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: NIH / PMC URL
  • Source: Journal of the American Chemical Society (ACS)

Sources

Comparative Technical Guide: 4-Aminocyclohexanecarboxylic Acid (CAS 1776-53-0) vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science increasingly rely on precision molecular engineering, the selection of appropriate building blocks dictates the success of a synthetic pipeline. 4-Aminocyclohexanecarboxylic acid (4-ACHA, CAS 1776-53-0) is a highly versatile, non-natural cyclic amino acid[1]. By locking the amino and carboxyl groups onto a rigid cyclohexane ring, 4-ACHA serves as a conformationally constrained scaffold[2].

To objectively evaluate its performance, this guide compares 4-ACHA against two critical alternatives:


-Aminobutyric Acid (GABA)  (a flexible aliphatic analogue) and Tranexamic Acid (TXA)  (a structurally homologous antifibrinolytic agent).

Structural and Physicochemical Profiling

The fundamental utility of 4-ACHA stems from its restricted degrees of conformational freedom. Unlike linear aliphatic chains, the cyclohexane ring forces the molecule into defined cis or trans geometries, drastically altering receptor binding kinetics and proteolytic stability[2][3].

Table 1: Quantitative Comparison of Key Analogues
Property4-ACHA

-Aminobutyric Acid (GABA)
Tranexamic Acid (TXA)
CAS Number 1776-53-056-12-21197-18-8
Molecular Formula C₇H₁₃NO₂C₄H₉NO₂C₈H₁₅NO₂
Molar Mass 143.18 g/mol 103.12 g/mol 157.21 g/mol
Structural Feature Rigid cyclohexane ring (No spacer)Flexible aliphatic chainRigid ring + methylene spacer
Distance (N to O) ~5.0 Å (Restricted)Variable (Flexible)~6.5 Å (Restricted)
Primary Utility Peptide constraint / Building blockNeurotransmitter / AgonistAntifibrinolytic agent

Conformational Restriction: 4-ACHA vs. Flexible GABA

GABA is a highly flexible neurotransmitter capable of adopting multiple conformations to bind various receptor subtypes (GABA-A, GABA-B, GABA-C). However, in neuropharmacological drug design, this flexibility leads to off-target effects and rapid degradation by GABA transaminase[3]. 4-ACHA is utilized as a conformationally locked analogue to probe specific receptor topographies.

Causality in Experimental Design

By restricting the spatial distance between the amine and carboxylic acid, 4-ACHA forces a specific binding pose. The trans-isomer mimics the extended conformation of GABA, while the cis-isomer mimics a folded state. This rigidity prevents the induced-fit mechanisms required by certain off-target receptors, thereby increasing subtype selectivity[3].

G GABA GABA (Flexible) GABAA GABA-A Receptor (Orthosteric Site) GABA->GABAA High Affinity (Multiple Conformations) GABAC GABA-C Receptor (Subtype) GABA->GABAC High Affinity ACHA 4-ACHA (Rigid) ACHA->GABAA Low Affinity (Steric Clash) ACHA->GABAC Moderate Affinity (Conformationally Locked)

Caption: Conformational flexibility determines receptor subtype selectivity.

Protocol 1: Radioligand Displacement Assay (Self-Validating)

To objectively measure the binding affinity of 4-ACHA vs. GABA, a competitive radioligand binding assay is employed.

  • Membrane Preparation: Isolate rat brain synaptosomal membranes expressing GABA-A receptors. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Ligand Incubation: Incubate 100 µg of membrane protein with 2 nM [³H]muscimol (a specific GABA-A agonist).

  • Competitive Displacement: Add varying concentrations (10⁻⁹ to 10⁻³ M) of either 4-ACHA or native GABA.

  • Self-Validation (Non-Specific Binding Control): In parallel, run a control utilizing 1 mM unlabeled GABA. Causality: Because [³H]muscimol can bind non-specifically to lipids, the 1 mM unlabeled GABA saturates all specific receptor sites. The residual radioactivity in this well represents the baseline noise, ensuring that the calculated IC₅₀ reflects true orthosteric displacement.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

Spatial Pharmacophores: 4-ACHA vs. Tranexamic Acid (TXA)

While 4-ACHA and Tranexamic Acid (TXA) share a cyclohexane core, TXA possesses an additional methylene spacer between the ring and the primary amine (trans-4-(aminomethyl)cyclohexanecarboxylic acid)[4]. This seemingly minor difference fundamentally alters their biological activity.

Causality in Experimental Design

TXA is a potent antifibrinolytic that competitively inhibits plasminogen activation[5]. The lysine-binding pockets of plasminogen require a specific electrostatic distance (~6.5 Å) between a basic amine and an acidic carboxylate. TXA perfectly matches this distance. 4-ACHA, lacking the methylene spacer, has a shorter N-to-O distance (~5.0 Å), resulting in a severe drop in binding affinity. Consequently, 4-ACHA is often used as an internal standard in LC-MS/MS assays for TXA quantification due to its structural similarity but lack of interfering biological activity[4].

G Plasminogen Plasminogen (Lysine Binding Site) Activation Plasmin Activation Plasminogen->Activation Blocked by TXA TXA Tranexamic Acid (Optimal 6.5 Å Spacer) TXA->Plasminogen Competitive Inhibition ACHA 4-ACHA (Short 5.0 Å Spacer) ACHA->Plasminogen No Inhibition

Caption: Structural spacer length dictates plasminogen lysine-binding site affinity.

Protocol 2: Plasminogen Activation Inhibition Assay (Self-Validating)

This kinetic assay proves the necessity of the methylene spacer for antifibrinolytic activity.

  • Reagent Assembly: Prepare human Glu-plasminogen (0.5 µM) and the chromogenic substrate S-2251 (1 mM) in assay buffer (0.1 M Tris-HCl, pH 7.4).

  • Inhibitor Pre-incubation: Add either TXA or 4-ACHA (0.1 µM to 100 µM) to the plasminogen mixture. Causality: Pre-incubation allows the rigid molecules to reach thermodynamic equilibrium within the lysine-binding sites before the activator is introduced.

  • Activation: Initiate the reaction by adding tissue plasminogen activator (tPA, 10 nM).

  • Self-Validation Controls:

    • V_max Control: A well containing no inhibitor establishes the 100% activation rate.

    • Background Control: A well containing no tPA ensures the plasminogen is not auto-activating.

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 30 minutes. Calculate the IC₅₀ based on the suppression of the V_max slope.

Peptide Engineering: 4-ACHA as a Structural Inducer

In synthetic peptide chemistry, replacing flexible residues (like Gly-Gly sequences) with 4-ACHA induces defined secondary structures, such as


-turns, and imparts heavy resistance to proteolytic degradation[2].
Causality in Experimental Design

The primary amine of 4-ACHA is attached directly to the secondary carbon of the rigid cyclohexane ring. This creates significant steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (like HBTU) often fail to achieve complete conversion. Therefore, highly reactive uronium salts (like HATU) combined with HOAt are required to force the formation of the peptide bond against the steric bulk[2].

G Linear Linear Peptide (Flexible Spacers) Protease Proteolytic Degradation Linear->Protease Rapid Cleavage Constrained 4-ACHA Substituted Peptide Constrained->Protease Steric Shielding Target Target Receptor Constrained->Target Pre-organized Binding

Caption: 4-ACHA incorporation enhances proteolytic stability and receptor affinity.

Protocol 3: SPPS Coupling of Sterically Hindered 4-ACHA
  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Activated Coupling: Dissolve 4 equivalents of Fmoc-4-ACHA-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is small and electrophilic enough to overcome the steric shielding of the cyclohexane ring. Add the mixture to the resin and agitate for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads and apply the Kaiser (ninhydrin) test.

    • Negative (Yellow): Confirms 100% coupling of the free amines. Proceed to the next step.

    • Positive (Blue): Indicates incomplete coupling due to steric hindrance. Action: Trigger a mandatory double-coupling cycle before proceeding to prevent deletion sequences.

Conclusion

4-Aminocyclohexanecarboxylic acid (CAS 1776-53-0) is not a direct therapeutic agent like Tranexamic Acid, nor is it a natural signaling molecule like GABA. Instead, it is a highly specialized architectural tool. By understanding the causality of its rigid ~5.0 Å spatial constraint, researchers can strategically deploy 4-ACHA to lock peptide conformations, map receptor binding pockets, and build proteolytically resistant drug candidates.

References
  • 4-Aminocyclohexanecarboxylic acid - CAS Common Chemistry. Source: cas.org.
  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed. Source: nih.gov.
  • Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Source: researchgate.net.
  • AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. Source: jst.go.jp.
  • Determination of tranexamic acid in human serum by liquid chromatography with tandem mass spectrometer. Source: ijbpas.com.

Sources

Bioisosteric Replacement of Benzene with Pyrazine in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bioisosterism is a foundational concept in medicinal chemistry, utilized to optimize the pharmacodynamics and pharmacokinetics of lead compounds without drastically altering their overall three-dimensional shape[1]. The ubiquitous benzene ring, while an excellent structural scaffold, often introduces developability liabilities, including high lipophilicity (LogP), poor aqueous solubility, and susceptibility to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

To circumvent these issues, medicinal chemists frequently employ pyrazine (1,4-diazine) as a bioisosteric replacement for benzene[2]. By introducing two nitrogen atoms into the aromatic ring, pyrazine fundamentally alters the electronic distribution and physicochemical profile of the molecule while maintaining a planar, hexagonal geometry[2]. This guide objectively compares the performance of benzene and pyrazine scaffolds, detailing the mechanistic causality behind their differences and providing validated experimental protocols for evaluating this bioisosteric swap.

Section 1: Physicochemical and Structural Comparison

While benzene and pyrazine are structurally analogous, their electronic properties dictate vastly different behaviors in biological systems. Benzene is a non-polar, electron-rich hydrocarbon. Pyrazine, conversely, contains two electronegative nitrogen atoms that withdraw electron density from the ring carbons, rendering it an electron-deficient (electron-poor) heterocycle[2].

This electron deficiency is the causal driver for several critical improvements in drug design:

  • Reduced Lipophilicity and Enhanced Solubility: The introduction of polar nitrogen atoms significantly lowers the partition coefficient (LogP) and increases the Topological Polar Surface Area (TPSA), directly translating to improved aqueous solubility[3].

  • Hydrogen Bonding: The lone pairs on the pyrazine nitrogens act as versatile hydrogen bond acceptors (HBAs). In kinase inhibitors, these nitrogens frequently interact with the amino acid backbone in the hinge region of the target protein, enhancing binding affinity[2].

  • Metabolic Stability: CYP450 enzymes typically oxidize electron-rich aromatic rings. The electron-deficient nature of pyrazine makes it highly resistant to such oxidative attacks, thereby prolonging the drug's half-life[2].

Table 1: Quantitative Physicochemical Comparison of Benzene vs. Pyrazine
PropertyBenzenePyrazineImpact on Drug Design
Ring Geometry Planar HexagonPlanar HexagonMaintains structural mimicry[2].
Bond Lengths C-C: 1.40 ÅC-N: ~1.34 Å, C-C: ~1.39 ÅSlight contraction; fits similar steric pockets[2].
π-Electrons 6 (Electron-rich)6 (Electron-deficient)Pyrazine resists CYP450 oxidation[2].
LogP (Calculated) ~2.13~ -0.26Pyrazine significantly improves solubility[3].
H-Bond Acceptors 02Enables new interactions with target proteins[2].
TPSA (Ų) 025.79Modulates membrane permeability and BBB penetration.
pKa (Conjugate Acid) N/A0.65Weakly basic; remains unprotonated at physiological pH[2].

Section 2: Mechanistic Workflow and Visualizations

Mechanism Benzene Benzene Scaffold - High Lipophilicity - CYP450 Liability Pyrazine Pyrazine Scaffold - Electron-Deficient - 2 Nitrogen Atoms Benzene->Pyrazine Bioisosteric Replacement HBA Target Binding (New H-Bond Acceptors) Pyrazine->HBA Solubility Physicochemistry (Lower LogP, Higher Solubility) Pyrazine->Solubility Metabolism Metabolic Stability (Resists Oxidative Attack) Pyrazine->Metabolism

Mechanistic advantages of replacing benzene with pyrazine in lead optimization.

Section 3: Case Study - IDH1 Inhibitors and Kinase Targeting

The practical utility of the pyrazine bioisostere is exemplified in the optimization of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors. Novartis developed a class of mIDH1 inhibitors featuring a pyrimidin-4-yl-oxazolidin-2-one motif (e.g., compound NI-1)[2]. When evaluating bioisosteres to optimize the pharmacokinetic profile, researchers synthesized a pyrazine analog.

The pyrazine analog demonstrated an excellent ability to penetrate the blood-brain barrier (BBB), a critical requirement for treating gliomas, as validated by Parallel Artificial Membrane Permeability Assays (PAMPA)[2]. However, docking analysis revealed a critical nuance: while the original scaffold interacted with Ile128 in the binding pocket, the specific geometry of the pyrazine analog's nitrogen could not maintain this interaction, leading to a slight decrease in inhibitory activity[2]. This highlights the necessity of empirical validation: while pyrazine improves ADME properties, its altered vector geometry can impact target affinity.

Section 4: Experimental Protocols for Evaluating Pyrazine Bioisosteres

To objectively compare a benzene-containing lead with its pyrazine bioisostere, a self-validating experimental workflow must be employed. The following protocols detail the methodologies for assessing lipophilicity and permeability.

Workflow N1 Identify Benzene Liability (High LogP, Poor Solubility) N2 Design Pyrazine Bioisostere (Introduce 2 H-Bond Acceptors) N1->N2 N3 Chemical Synthesis & Structural Validation N2->N3 N4 Physicochemical Profiling (LogD, Kinetic Solubility) N3->N4 N5 In Vitro ADME & Efficacy (PAMPA, Microsomal Stability, IC50) N4->N5

Step-by-step workflow for the design and evaluation of pyrazine bioisosteres.

Protocol A: Shake-Flask Method for LogD (pH 7.4) Determination

Causality: Measuring LogD at physiological pH provides a realistic assessment of the lipophilicity reduction achieved by the pyrazine substitution.

  • Preparation: Prepare a 10 mM stock solution of both the benzene and pyrazine analogs in DMSO.

  • Buffer Saturation: Mutually saturate 1-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Partitioning: Add 10 µL of the compound stock to a vial containing 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated 1-octanol.

  • Equilibration: Shake the vials vigorously at 25°C for 60 minutes to ensure complete partitioning, followed by centrifugation at 3000 rpm for 15 minutes to achieve phase separation.

  • Quantification: Extract aliquots from both the aqueous and octanol layers. Quantify the compound concentration in each phase using LC-MS/MS.

  • Calculation: Calculate LogD using the formula: LogD = Log10([Concentration in Octanol] / [Concentration in PBS]). A successful pyrazine replacement should yield a LogD reduction of 1.0 to 2.0 units compared to the benzene analog.

Protocol B: Blood-Brain Barrier PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: The increased TPSA of pyrazine may restrict passive diffusion. PAMPA isolates passive transcellular permeability to verify if the pyrazine analog can still reach central nervous system targets.

  • Lipid Preparation: Coat the porous filter membrane of a 96-well donor plate with a 2% (w/v) solution of porcine brain lipid dissolved in dodecane.

  • Donor Solution: Dilute the compound stock in PBS (pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is <1%). Add 150 µL of this solution to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) containing 1% DMSO to the acceptor wells of the bottom plate.

  • Incubation: Assemble the donor and acceptor plates to form a sandwich. Incubate at room temperature for 18 hours in a humidity-controlled chamber.

  • Analysis: Separate the plates and measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability (Pe). A Pe > 4.0 × 10^-6 cm/s indicates high BBB penetration, validating the pyrazine analog for CNS indications[2].

Conclusion

The bioisosteric replacement of benzene with pyrazine is a highly effective tactical maneuver in medicinal chemistry[1]. By exploiting the electron-deficient nature and hydrogen-bonding capacity of the pyrazine ring, drug development professionals can systematically overcome liabilities associated with lipophilicity, solubility, and metabolic instability[2][3]. However, as demonstrated by structural docking studies, the altered vector geometry necessitates rigorous empirical validation using standardized physicochemical and ADME protocols to ensure target affinity is maintained.

References

  • Source: nih.
  • Source: pharmablock.
  • Source: arabjchem.

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the handling of 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid, a compound of interest for its potential applications. By moving beyond a simple checklist and understanding the why behind each safety protocol, we can foster a culture of proactive safety and scientific excellence.

This document is structured to provide a deep, yet accessible, understanding of the necessary precautions, operational procedures, and disposal plans. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.

I. Hazard Analysis and Risk Assessment: Understanding the Compound

  • Carboxylic Acid Moiety : Carboxylic acids are generally corrosive and can cause irritation to the skin, eyes, and respiratory tract.[1] The acidic nature of the molecule necessitates measures to prevent contact and inhalation.

  • Pyrazine-2-amine Moiety : Pyrazine derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] Some pyrazine compounds are also known to be combustible.[4]

Given these characteristics, it is prudent to treat 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid as a hazardous substance, with the potential to cause irritation and harm upon exposure.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes of the compound, which, due to its acidic nature, could cause serious eye damage.[5][6][7]
Hand Protection Nitrile or butyl rubber glovesOffers broad chemical resistance, protecting the skin from potential irritation and absorption.[8] It is crucial to inspect gloves for any signs of degradation before each use.
Body Protection A flame-resistant lab coat worn over full-length clothingProtects the skin from accidental spills and contact. The flame-resistant property adds a layer of safety in case of unforeseen chemical reactions or fire.
Respiratory Protection N95 mask or a respirator with acid gas cartridgesEssential when handling the solid, powdered form of the compound to prevent inhalation of dust particles, or if there is a risk of aerosol generation.[6][9] The choice between an N95 mask and a respirator depends on the scale of the operation and the adequacy of ventilation.
Foot Protection Closed-toe, closed-heel shoesA fundamental laboratory safety requirement to protect the feet from spills and falling objects.[9]

III. Operational Protocols: From Handling to Disposal

Adherence to standardized operating procedures is critical to minimize exposure and ensure a safe working environment.

A. Engineering Controls and Preparation
  • Chemical Fume Hood : Always handle 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid within a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Emergency Equipment : Ensure that an eyewash station and a safety shower are immediately accessible and have been recently tested.[5]

  • Work Area : Maintain a clean and organized workspace. Remove any flammable materials and unnecessary equipment to prevent accidents.

B. Handling Procedures
  • Avoid Dust Formation : When working with the solid form, handle it gently to avoid creating dust.[10][11][12]

  • Weighing : If possible, weigh the compound in a ventilated balance enclosure.

  • Transfers : Use appropriate tools, such as a spatula or powder funnel, to transfer the solid.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6] Do not eat, drink, or smoke in the laboratory.[2]

C. Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.

  • Waste Segregation : All materials contaminated with 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid, including gloves, weighing paper, and disposable labware, must be disposed of as hazardous waste.[9]

  • Waste Container : Collect the waste in a clearly labeled, sealed, and compatible hazardous waste container.[4][9] Do not mix this waste with other waste streams.

  • Institutional Guidelines : Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EH&S) department for clarification.

IV. Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can occur. Being prepared with a clear and practiced emergency plan is crucial.

A. Spill Response

In the event of a spill, the primary objective is to contain and clean it up safely without creating additional hazards.

Chemical Spill Workflow

Spill_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup (with appropriate PPE) cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess Contain Contain the spill with absorbent material Assess->Contain If spill is manageable Neutralize Neutralize with sodium bicarbonate (for acidic compounds) Contain->Neutralize Collect Carefully collect the material (avoiding dust) Neutralize->Collect Package Place in a sealed, labeled hazardous waste container Collect->Package Decontaminate Decontaminate the area with soap and water Package->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose Report Report the incident to the lab supervisor and EH&S Dispose->Report

Caption: Workflow for handling a chemical spill.

Step-by-Step Spill Cleanup:

  • Alert and Assess : Immediately alert others in the vicinity. Assess the extent of the spill. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Containment : For a manageable spill of the solid, carefully cover it with a neutralizing agent like sodium bicarbonate.[13][14][15]

  • Collection : Once neutralized, gently sweep or scoop the material into a designated hazardous waste container, taking care not to generate dust.[10][12] Use plastic tools to avoid sparks.

  • Decontamination : Clean the spill area with soap and water.[13][14]

  • Disposal : Seal and label the waste container and dispose of it according to your institution's hazardous waste procedures.

B. Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][6] Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[3][6] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

V. Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds like 4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid is a cornerstone of scientific integrity and professional responsibility. By internalizing the principles outlined in this guide, researchers can significantly mitigate risks, ensuring their safety and the integrity of their work. This commitment to safety not only protects individuals but also fosters a research environment where innovation can thrive.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Scribd. PAF C-16 Carboxylic Acid Safety Data Sheet. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • University of Idaho. EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.